3,5-Heptanedione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-6(8)5-7(9)4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCTVLNZTFDPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064669 | |
| Record name | 3,5-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7424-54-6 | |
| Record name | 3,5-Heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Heptanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Heptanedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Heptanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.231 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-HEPTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3B558E3VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Versatile Building Block: A Technical History of 3,5-Heptanedione's Discovery and Synthesis
For researchers, scientists, and professionals in drug development, understanding the history and synthetic evolution of key chemical scaffolds is paramount. This in-depth guide explores the discovery and synthesis of 3,5-heptanedione, a valuable β-diketone that serves as a versatile precursor in various chemical transformations.
While the precise moment of its first isolation remains elusive in early chemical literature, the story of this compound is intrinsically linked to the development of the Claisen condensation, a foundational carbon-carbon bond-forming reaction. First described by Rainer Ludwig Claisen in 1887, this reaction provided the first reliable pathway to β-diketones and related compounds. It is highly probable that this compound, also known as dipropionylmethane, was first synthesized in the late 19th or early 20th century utilizing this seminal method.
The Foundational Synthesis: Claisen Condensation
The Claisen condensation remains a cornerstone for the synthesis of β-diketones. The reaction involves the base-catalyzed condensation of an ester with a ketone. In the case of this compound, this typically involves the reaction of ethyl propionate with 2-butanone.
A modern iteration of this classic approach is detailed in Chinese patent CN102351673A. This solvent-free method utilizes an alkali metal alkoxide catalyst, such as sodium methoxide, to drive the reaction between methylethylketone (2-butanone) and ethyl propionate.[1] This process offers advantages in terms of reduced waste and lower production costs.
Quantitative Data from Modern Claisen-type Synthesis
| Parameter | Value | Reference |
| Reactants | Methylethylketone, Ethyl Propionate | CN102351673A |
| Catalyst | Sodium Methoxide | CN102351673A |
| Solvent | None | CN102351673A |
| Temperature | 70 °C | CN102351673A |
| Reaction Time | 10 hours | CN102351673A |
| Yield (Crude) | 40% | CN102351673A |
| Yield (Purified) | 35.9% - 39.46% | CN102351673A |
| Purity | >97% (GC) | CN102351673A |
Experimental Protocol: Solvent-Free Claisen-type Condensation[1]
-
To a 1000 ml four-necked flask, add 510 g of ethyl propionate and 135 g of solid sodium methoxide.
-
Heat the mixture to 70 °C with stirring.
-
Over a period of 5 hours, add 72 g of methylethylketone dropwise using a dropping funnel.
-
Continue stirring the reaction mixture for an additional 5 hours at 70 °C.
-
Cool the reaction mixture to room temperature.
-
At room temperature, add 200 g of water dropwise.
-
Adjust the pH of the solution to 7.0 using dilute hydrochloric acid.
-
Allow the mixture to stand and separate into layers.
-
Isolate the organic layer and recover the unreacted ethyl propionate.
-
The crude this compound is then purified by distillation under reduced pressure.
Evolving Synthetic Strategies
While the Claisen condensation is the historical and a widely practiced method, other synthetic routes have been developed over time, offering alternative approaches to this valuable diketone.
Biological Significance and Signaling Pathways
Currently, there is a notable absence of specific literature detailing the direct involvement of this compound in cellular signaling pathways. Its biological activities are generally reported in broader contexts, such as its potential antimicrobial properties. However, its role as a versatile synthetic intermediate means it is a precursor to a wide array of more complex molecules that may have significant biological activities and interact with various signaling cascades. The development of novel therapeutics often relies on the modification of core scaffolds like this compound to achieve desired interactions with biological targets.
Visualizing the Synthetic Workflow
The following diagrams illustrate the historical context and a generalized workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Heptanedione (CAS No: 7424-54-6), a significant β-diketone in organic synthesis and various industrial applications. This document details its structural and chemical characteristics, presents quantitative data in a structured format, outlines relevant experimental protocols, and visualizes key processes and concepts.
Core Physicochemical Properties
This compound, also known as dipropionylmethane, is an organic compound characterized by a heptane backbone with two carbonyl groups at positions 3 and 5.[1] It appears as a clear, colorless to pale yellow liquid with a distinct pungent odor.[1][2][3] Its structure and properties make it a valuable intermediate in chemical synthesis.[1][3]
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 128.17 g/mol | [2][3][5] |
| CAS Number | 7424-54-6 | [2][4][5] |
| Appearance | Clear colorless to yellow liquid | [1][2][3] |
| Melting Point | 26.25°C (estimate) | [2][3][4] |
| Boiling Point | 175-177 °C @ 754 mmHg | [2][4] |
| Density | 0.946 g/mL @ 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.456 | [2][4] |
| pKa | 9.63 ± 0.10 (Predicted) | [2][3] |
| Flash Point | 135 °F (57.2 °C) - closed cup | [3] |
| Vapor Pressure | 0.0308 mmHg @ 25°C | [3][4] |
| Solubility | Soluble in organic solvents; limited solubility in water | [3] |
| InChI Key | DGCTVLNZTFDPDJ-UHFFFAOYSA-N | [5][6] |
| SMILES | CCC(=O)CC(=O)CC |
Key Chemical Concepts
A crucial feature of β-diketones like this compound is their existence in a dynamic equilibrium between two constitutional isomers: the keto and enol forms.[7][8][9] This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons.[7][8] The equilibrium is typically shifted towards the enol form due to the stability conferred by the formation of a six-membered ring via intramolecular hydrogen bonding and conjugation.[9][10]
The diagram below illustrates the equilibrium between the keto and enol tautomers of this compound.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
This compound can be synthesized via a Claisen condensation reaction between ethyl propionate and 2-butanone, using a strong base such as sodium hydride (NaH).[2][11]
Materials:
-
Sodium hydride (NaH), 50% dispersion in mineral oil
-
Anhydrous benzene
-
Ethanol
-
Ethyl propionate
-
2-Butanone
-
Water
-
Dilute hydrochloric acid
-
Acetic acid
-
Copper(II) chloride
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Suspend 60 g of NaH (50% dispersion) in 200 mL of anhydrous benzene in a reaction flask. Heat the mixture to reflux and stir for 30 minutes.[2][11]
-
Initiation: Cool the mixture to 60°C and slowly add 2 mL of ethanol dropwise. Continue the reaction for 2 hours after the addition is complete.[2][11]
-
Condensation: Slowly add a mixture of 2.5 mol of ethyl propionate and 1.0 mol of 2-butanone to the reaction flask.[2][11]
-
Work-up: After the reaction is complete, cool the flask to room temperature. Under a nitrogen atmosphere, add 200 mL of water dropwise and adjust the pH to 7.0 with dilute hydrochloric acid.[2][11]
-
Extraction: Separate the organic layer and add 50 mL of acetic acid. Recover the solvent by distillation under reduced pressure to obtain the crude this compound.[2][11]
-
Purification via Copper Chelate Formation:
-
Final Purification:
-
Dissolve the chelate in 1000 mL of a 20% sulfuric acid solution.
-
Extract the solution three times with 500 mL of dichloromethane.[2][11]
-
Combine the organic layers, dry with anhydrous sodium sulfate, and remove the dichloromethane by distillation under reduced pressure to yield pure this compound.[2][11]
-
The following diagram outlines the experimental workflow for the synthesis and purification of this compound.
The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.
-
Gas Chromatography (GC): Purity is commonly determined by GC.[2][11] A sample is vaporized and injected onto the head of a chromatographic column. The compound travels through the column at a rate determined by its boiling point and interaction with the stationary phase. The retention time is characteristic of the compound, and the peak area corresponds to its concentration, allowing for quantification of purity. The Kovats retention index for this compound on a standard non-polar column is reported as 977.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra will show characteristic peaks for the ethyl groups and the methylene and methine protons (in the keto and enol forms, respectively), confirming the correct connectivity of the atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present and observing the keto-enol tautomerism. The diketo form shows characteristic C=O stretching vibrations between 1687–1790 cm⁻¹, while the enol form exhibits C=O and C=C stretching bands at lower frequencies (1580–1700 cm⁻¹).[12]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be observed at an m/z of 128.[5]
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and has applications in the pharmaceutical and chemical industries.
-
Synthesis of Heterocycles: It is used in the preparation of heterocyclic compounds, such as 3,5-diethylpyrazole hydrochloride.[2][11]
-
Catalysis: It is employed as a ligand in catalysis, for instance, in the enantioselective conjugate addition of 1,3-dicarbonyls to nitroolefins using a nickel(II)-diamine catalyst.[2][3][11]
-
Flavoring Agent: The compound has been used as a flavoring agent in the food industry.[1]
-
Precursor for Metal Complexes: As a β-diketone, it readily forms stable chelate complexes with various metal ions, which is a property exploited in catalysis and materials science.[9]
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 7424-54-6 [m.chemicalbook.com]
- 3. Cas 7424-54-6,this compound | lookchem [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. youtube.com [youtube.com]
- 11. This compound | 7424-54-6 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3,5-Heptanedione (CAS 7424-54-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of 3,5-Heptanedione (CAS 7424-54-6), a versatile β-diketone with applications in chemical synthesis and potential for drug development.
Core Physicochemical and Spectroscopic Properties
This compound, also known as dipropionylmethane, is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory and research applications.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 7424-54-6 | [2][3] |
| Molecular Formula | C₇H₁₂O₂ | [2][3] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Appearance | Clear colorless to yellow liquid | [1][4] |
| Boiling Point | 175-177 °C at 754 mmHg | [5] |
| Melting Point | 26.25 °C (estimate) | [1] |
| Density | 0.946 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.456 | [5] |
| Flash Point | 57.2 °C (135.0 °F) - closed cup | [5] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [4] |
| pKa | 9.63 ± 0.10 (Predicted) | [4] |
Spectroscopic Data Summary
| Spectrum Type | Key Features and Observations | Reference(s) |
| ¹H NMR | Exhibits signals corresponding to both keto and enol tautomers. The presence of keto-enol tautomerism is a key characteristic of β-diketones and can be studied by NMR.[6][7] | [8][9] |
| ¹³C NMR | Spectral data is available and can be used to confirm the carbon framework of the molecule. | [10][11] |
| Infrared (IR) | The IR spectrum shows characteristic peaks for the carbonyl groups (C=O) and C-H bonds. | [10] |
| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of the compound. | [2][10] |
Synthesis of this compound
A common method for the synthesis of this compound is the Claisen condensation reaction between an ester and a ketone. A detailed experimental protocol based on literature procedures is provided below.[12]
Experimental Protocol: Synthesis via Claisen Condensation
Materials:
-
Ethyl propionate
-
2-Butanone (Methyl ethyl ketone)
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous benzene
-
Ethanol
-
Dilute hydrochloric acid
-
Copper (II) chloride
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60 g of 50% dispersion) in anhydrous benzene (200 mL).
-
Initiation: Heat the mixture to reflux with stirring for 30 minutes. After cooling to 60°C, slowly add a small amount of ethanol (2 mL) dropwise to initiate the reaction.
-
Condensation: Continue the reaction for 2 hours after the ethanol addition. Subsequently, add a mixture of ethyl propionate (2.5 mol) and 2-butanone (1.0 mol) slowly dropwise to the reaction flask.
-
Work-up: After the addition is complete, cool the reaction to room temperature. Under a nitrogen atmosphere, carefully add water (200 mL) dropwise. Adjust the pH to 7.0 with dilute hydrochloric acid.
-
Extraction and Purification:
-
Separate the organic layer.
-
Add acetic acid (50 mL) to the organic layer and recover the solvent by distillation under reduced pressure to obtain crude this compound.
-
Dissolve the crude product in ethanol (200 mL) and add a solution of copper (II) chloride (55 g) in water (300 g) to form the copper chelate of this compound.
-
Collect the blue chelate by filtration.
-
Dissolve the chelate in a 20% sulfuric acid solution (1000 mL) and extract with dichloromethane (3 x 500 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and remove the solvent by distillation under reduced pressure to yield purified this compound.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Biological Activity and Potential Applications
β-Diketones, including this compound, are a class of compounds with diverse biological activities, making them interesting scaffolds for drug development.[13] Their biological effects are often linked to their ability to exist in a keto-enol tautomeric equilibrium and their capacity to chelate metal ions.[14][15]
While specific signaling pathways for this compound are not extensively documented, the broader class of β-dicarbonyl compounds has shown potential in several therapeutic areas.
Antimicrobial Activity
This compound has been studied for its potential antimicrobial properties.[4] The general mechanisms by which related compounds, such as flavonoids and other polyphenols, exert their antimicrobial effects are thought to involve:
-
Disruption of the Cell Membrane: Lipophilic compounds can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[16]
-
Inhibition of Nucleic Acid Synthesis: Some compounds can interfere with bacterial DNA replication and transcription by inhibiting enzymes like DNA gyrase.[17]
-
Inhibition of Cellular Enzymes: Essential enzymes involved in metabolic pathways can be inhibited, disrupting cellular function.[18]
General Mechanism of Antimicrobial Action
Caption: Potential antimicrobial mechanisms of β-dicarbonyl compounds.
Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol provides a general method for assessing the antimicrobial activity of a compound like this compound.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow bacterial cultures overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the broth medium in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Antimicrobial Activity Assessment Workflow
Caption: Workflow for assessing the antimicrobial activity of a compound.
Conclusion
This compound is a valuable building block in organic synthesis with well-characterized physicochemical properties. Its β-dicarbonyl moiety imparts interesting chemical reactivity and the potential for biological activity, particularly as an antimicrobial agent. Further research into its specific mechanisms of action and efficacy in various biological systems is warranted to fully explore its potential in drug development and other applications. This guide provides a foundational resource for researchers and scientists working with this versatile compound.
References
- 1. Cas 7424-54-6,this compound | lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound 97 7424-54-6 [sigmaaldrich.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(7424-54-6) 1H NMR [m.chemicalbook.com]
- 10. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-HEPTANEDIONE(96-04-8) 13C NMR [m.chemicalbook.com]
- 12. This compound CAS#: 7424-54-6 [amp.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. digital.csic.es [digital.csic.es]
Spectroscopic Analysis of 3,5-Heptanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Heptanedione, a beta-dicarbonyl compound of significant interest in chemical synthesis and as a ligand in coordination chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural features, particularly its prominent keto-enol tautomerism.
Introduction
This compound (also known as dipropionylmethane) is a colorless to pale yellow liquid with the chemical formula C₇H₁₂O₂.[1] Its structure is characterized by a central methylene group flanked by two carbonyl groups. This arrangement facilitates a dynamic equilibrium between its keto and enol tautomeric forms, a phenomenon that profoundly influences its spectroscopic properties and reactivity. Understanding this equilibrium is critical for its application in various chemical contexts.
Spectroscopic Data
The spectroscopic data for this compound is presented below. It is important to note that due to the keto-enol tautomerism, the spectra represent a mixture of both forms. The ratio of these tautomers can be influenced by factors such as solvent polarity and temperature.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric equilibrium of this compound. The presence of distinct signals for both the keto and enol forms allows for their individual characterization and quantification.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound typically shows signals corresponding to the protons in both the keto and enol forms. The enolic proton gives a characteristic downfield signal due to intramolecular hydrogen bonding.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment (Keto Form) | Assignment (Enol Form) |
| ~1.0 | Triplet | 6H | -CH₃ | -CH₃ |
| ~2.4 | Quartet | 4H | -CH₂- (adjacent to C=O) | -CH₂- (adjacent to C=C) |
| ~3.5 | Singlet | 2H | -CH₂- (between C=O) | |
| ~5.5 | Singlet | 1H | =CH- | |
| ~15.5 | Singlet (broad) | 1H | -OH (enolic) |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum further confirms the presence of both tautomers with distinct signals for the carbonyl carbons of the keto form and the olefinic and oxygen-bearing carbons of the enol form.
| Chemical Shift (δ) (ppm) | Assignment (Keto Form) | Assignment (Enol Form) |
| ~8 | -CH₃ | -CH₃ |
| ~36 | -CH₂- (adjacent to C=O) | -CH₂- (adjacent to C=C) |
| ~58 | -CH₂- (between C=O) | |
| ~100 | =CH- | |
| ~190 | =C-O | |
| ~203 | C=O |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for both the keto and enol forms. The enol form is distinguished by a broad O-H stretching band and a C=C stretching band, while the keto form shows a strong C=O stretching band.
| Wavenumber (cm⁻¹) | Vibrational Mode | Tautomer |
| ~3400-2400 (broad) | O-H stretch (intramolecular H-bond) | Enol |
| ~2970 | C-H stretch (sp³) | Keto & Enol |
| ~1730 | C=O stretch | Keto |
| ~1620 | C=O stretch (conjugated) / C=C stretch | Enol |
Note: Peak positions are approximate.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions.
| m/z | Ion |
| 128 | [M]⁺ (Molecular Ion)[1][5] |
| 99 | [M - C₂H₅]⁺ |
| 71 | [C₄H₇O]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺[5] |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger spectral width (around 220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (several hundred to thousands) and a relaxation delay may be necessary to obtain a quantitative spectrum.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is collected.
-
Data Acquisition: The sample holder with the prepared salt plates is placed in the spectrometer's sample compartment. The infrared spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities and controlled introduction, or by direct injection.
-
Ionization: Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Keto-Enol Tautomerism
The equilibrium between the keto and enol forms of this compound is a fundamental concept for understanding its spectroscopic properties. This relationship is visualized below.
Caption: Equilibrium between the keto and enol tautomers of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS | Semantic Scholar [semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cores.research.asu.edu [cores.research.asu.edu]
- 5. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3,5-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the keto-enol tautomerism of 3,5-heptanedione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical applications. The equilibrium between the keto and enol forms is a fundamental concept that influences the reactivity, polarity, and potential for hydrogen bonding of the molecule. This document outlines the theoretical basis of this tautomerism, the key factors influencing the equilibrium, and detailed experimental protocols for its characterization.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For simple carbonyl compounds, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized.
The primary stabilization factor for the enol tautomer in β-dicarbonyls is the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[2] This creates a pseudo-aromatic ring that enhances the stability of the enol form. Additional stability is conferred by the conjugation of the carbon-carbon double bond with the remaining carbonyl group.[1]
The equilibrium can be represented as follows:
Caption: Keto-enol tautomeric equilibrium of this compound.
Factors Influencing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is sensitive to several factors, including:
-
Solvent Polarity: In general, nonpolar solvents tend to favor the enol form, which can be stabilized by the intramolecular hydrogen bond. Polar protic solvents can disrupt this internal hydrogen bonding by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer.[3]
-
Temperature: The effect of temperature on the equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. By performing variable temperature studies, the thermodynamic parameters (ΔH° and ΔS°) can be determined using the van't Hoff equation.[4]
-
Substituent Effects: The electronic and steric nature of the substituents on the β-dicarbonyl backbone can influence the acidity of the α-protons and the stability of the enol form.
Quantitative Analysis of this compound Tautomerism
Table 1: Keto-Enol Equilibrium of this compound in Various Solvents at Room Temperature
| Solvent | Dielectric Constant (ε) | % Keto | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol) |
| Cyclohexane-d12 | 2.0 | Data not available | Data not available | Data not available | Data not available |
| CCl4 | 2.2 | Data not available | Data not available | Data not available | Data not available |
| Benzene-d6 | 2.3 | Data not available | Data not available | Data not available | Data not available |
| Chloroform-d (CDCl3) | 4.8 | Data not available | Data not available | Data not available | Data not available |
| Acetone-d6 | 21 | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile-d3 | 37.5 | Data not available | Data not available | Data not available | Data not available |
| DMSO-d6 | 47 | Data not available | Data not available | Data not available | Data not available |
| Water-d2 | 80.1 | Data not available | Data not available | Data not available | Data not available |
Table 2: Thermodynamic Parameters for the Keto-Enol Tautomerism of this compound
| Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| e.g., CDCl3 | Data not available | Data not available |
| e.g., DMSO-d6 | Data not available | Data not available |
Experimental Protocols
The determination of the keto-enol equilibrium is most commonly and accurately achieved using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[5] UV-Vis spectroscopy can also be employed, although it is generally less direct.
This protocol allows for the direct measurement of the relative concentrations of the keto and enol tautomers.
Workflow for ¹H NMR Analysis
Caption: Workflow for determining the keto-enol equilibrium using ¹H NMR.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a dilute solution (~0.1 M) of this compound in the desired deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆). The use of deuterated solvents is necessary for the NMR instrument's lock system.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
¹H NMR Spectrum Acquisition:
-
Acquire the ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).
-
Ensure a sufficient relaxation delay between scans to allow for accurate integration of the signals.
-
-
Spectral Analysis and Peak Assignment:
-
Identify the characteristic signals for both the keto and enol forms. Based on literature for similar β-dicarbonyls, the expected chemical shifts are:
-
Keto form:
-
Methylene protons (-CH₂-): ~3.5 ppm (singlet)
-
Ethyl protons (-CH₂-CH₃): quartet and triplet
-
-
Enol form:
-
Vinylic proton (=CH-): ~5.5 ppm (singlet)
-
Enolic hydroxyl proton (-OH): ~15-16 ppm (broad singlet)
-
Ethyl protons (-CH₂-CH₃): quartet and triplet, slightly shifted from the keto form.
-
-
-
-
Integration and Calculation of Equilibrium Constant (Keq):
-
Carefully integrate the area under the characteristic peaks for the keto and enol forms. It is crucial to use peaks that are well-resolved and do not overlap with solvent or impurity signals.
-
The equilibrium constant, Keq = [Enol]/[Keto], can be calculated from the integrated areas (I). Since the methylene group of the keto form has two protons and the vinylic proton of the enol form is a single proton, a correction factor must be applied:
-
Keq = (Ienol(=CH-)) / (Iketo(-CH₂-) / 2)
-
-
Alternatively, if the ethyl signals are well-resolved, their integrals can be used for comparison without the need for a correction factor, as the number of protons in the ethyl groups is the same for both tautomers.
-
-
Thermodynamic Analysis (Variable Temperature Study):
-
Repeat steps 2-4 at a range of different temperatures (e.g., 278 K to 328 K).[5]
-
Plot ln(Keq) versus 1/T (in Kelvin). According to the van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), the slope of the line will be -ΔH°/R and the y-intercept will be ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy and entropy changes for the tautomerization.
-
While less direct than NMR, UV-Vis spectroscopy can provide qualitative and sometimes quantitative information about the keto-enol equilibrium. The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) than the keto form (n → π* transition).
Workflow for UV-Vis Analysis
Caption: Workflow for the qualitative analysis of keto-enol tautomerism using UV-Vis spectroscopy.
Detailed Methodology:
-
Sample Preparation:
-
Prepare very dilute solutions of this compound in solvents that are transparent in the UV region of interest (e.g., hexane, ethanol, acetonitrile).
-
-
Spectrum Acquisition:
-
Record the UV-Vis absorption spectrum of each solution.
-
-
Spectral Interpretation:
-
The enol tautomer is expected to have a strong π → π* absorption band, likely in the 250-300 nm range, due to the conjugated system.
-
The keto tautomer will have a much weaker n → π* absorption at a shorter wavelength.
-
By comparing the spectra in different solvents, a qualitative assessment of the shift in equilibrium can be made. A higher absorbance of the enol band in a particular solvent suggests a higher proportion of the enol tautomer.
-
Quantitative analysis using UV-Vis spectroscopy is more complex as it requires knowledge of the molar absorptivities of the pure keto and enol forms, which are often difficult to determine.
Conclusion
The keto-enol tautomerism of this compound is a dynamic equilibrium influenced by solvent, temperature, and structural factors. While specific quantitative data for this compound is not extensively published, established methodologies, particularly ¹H NMR spectroscopy, provide a robust framework for its detailed characterization. The protocols outlined in this guide offer a comprehensive approach for researchers to determine the equilibrium constants and thermodynamic parameters governing this important chemical phenomenon. Such understanding is critical for controlling the reactivity and properties of this compound in various scientific and industrial applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. cores.research.asu.edu [cores.research.asu.edu]
Theoretical Investigations into the Molecular Structure of 3,5-Heptanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular structure of 3,5-heptanedione, with a primary focus on theoretical studies. This compound, also known as dipropionylmethane, serves as a fundamental model for understanding β-dicarbonyl compounds, which are pivotal in various chemical and biological processes. This document synthesizes findings from computational chemistry, detailing the methodologies employed and the key insights gained into the molecule's conformational landscape and, most notably, its keto-enol tautomerism. Experimental data from spectroscopic techniques are presented alongside theoretical calculations to provide a comprehensive and validated understanding of its structural properties.
Introduction to this compound
This compound is a β-dicarbonyl compound with the chemical formula C7H12O2 and a molecular weight of 128.17 g/mol .[1][2][3] Its structure is characterized by two carbonyl groups separated by a methylene group. This arrangement facilitates a fascinating structural phenomenon known as keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a diketo form and one or more enol forms. Understanding the intricacies of this equilibrium and the overall molecular geometry is crucial for applications in coordination chemistry, drug design, and material science.
Table 1: General Properties of this compound
| Property | Value |
| IUPAC Name | Heptane-3,5-dione |
| Synonyms | Dipropionylmethane |
| CAS Number | 7424-54-6 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| InChI Key | DGCTVLNZTFDPDJ-UHFFFAOYSA-N |
Keto-Enol Tautomerism
The most significant feature of this compound's molecular structure is its existence as a mixture of tautomers. The diketo form can interconvert to a more stable enol form through an intramolecular proton transfer. This equilibrium is dynamic and influenced by factors such as solvent polarity and temperature. In the gas phase and in nonpolar solvents, the enol form is generally favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding. In polar solvents, the diketo form may be more stabilized.
The enol form itself can exist as different conformers, with the cis-enol form being particularly stable due to the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the energy differences between these tautomers and conformers. For a related compound, 2,2,6,6-tetramethyl-3,5-heptanedione, DFT calculations at the B3LYP/6-311++G** level of theory estimated the hydrogen bond strength to be around 17.8–18.0 kcal/mol, which is significantly stronger than that in acetylacetone.[4]
Caption: Keto-enol tautomerism of this compound.
Theoretical Methodologies
The theoretical investigation of this compound's molecular structure heavily relies on quantum chemical calculations. These computational methods provide detailed insights into the molecule's geometry, energetics, and spectroscopic properties.
Computational Approaches
-
Density Functional Theory (DFT): This is the most widely used method for studying molecules of this size. Functionals such as B3LYP are commonly paired with basis sets like 6-31G** or 6-311++G** to provide a good balance between accuracy and computational cost.[4] DFT is effective in predicting molecular geometries, vibrational frequencies, and relative energies of different tautomers and conformers.
-
Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially in calculating electron correlation effects and hydrogen bond strengths, the MP2 level of theory is often employed.[4]
The general workflow for a theoretical study of this compound's molecular structure is outlined below.
Caption: General workflow for theoretical analysis.
Key Theoretical Findings
Theoretical studies on this compound and its derivatives have yielded significant quantitative data. The following table summarizes some of the key findings.
Table 2: Summary of Theoretical Data for this compound and Analogues
| Parameter | Molecule | Method/Basis Set | Calculated Value | Reference |
| H-bond Energy | 2,2,6,6-tetramethyl-3,5-heptanedione | B3LYP/6-311++G** | 17.8–18.0 kcal/mol | [4] |
| Energy Difference (E1 vs. E2 enol) | 2,2,6,6-tetramethyl-3,5-heptanedione | Various | Negligible | [4] |
Experimental Validation
Theoretical predictions are most powerful when validated by experimental data. For this compound, several spectroscopic techniques are crucial for confirming its structural features.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the relative populations of the keto and enol tautomers in different solvents. The chemical shift of the enolic proton is particularly indicative of the strength of the intramolecular hydrogen bond. For substituted 3,5-dioxopimelic acid diesters, a related class of compounds, one keto and up to four enolic tautomers were detected in chloroform solution using NMR.[5]
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is highly sensitive to the molecular structure. The stretching frequencies of the C=O, C=C, and O-H groups provide direct evidence for the presence of both keto and enol forms. For instance, in studies of 2,2,6,6-tetramethyl-3,5-heptanedione, the experimental IR and Raman spectra were compared with calculated frequencies to assign vibrational modes and confirm the coexistence of two stable cis-enol conformers.[4]
Correlation of Experimental and Theoretical Data
The synergy between experimental and theoretical approaches is essential for a complete understanding. Theoretical calculations of vibrational frequencies, when scaled appropriately, show excellent agreement with experimental IR and Raman spectra, aiding in the definitive assignment of spectral bands. Similarly, calculated NMR chemical shifts can be compared with experimental values to validate the predicted geometries and tautomer ratios.
Table 3: Key Experimental Data and Their Theoretical Correlation
| Spectroscopic Feature | Experimental Observation | Theoretical Correlation |
| ¹H NMR Enolic Proton | Broad singlet ~15-17 ppm | Chemical shift calculations, correlation with H-bond strength |
| IR ν(OH) stretch | Broad band ~2500-3200 cm⁻¹ | Calculated vibrational frequency of the enol form |
| IR ν(C=O) stretch (keto) | Sharp band ~1710-1730 cm⁻¹ | Calculated vibrational frequency of the diketo form |
| IR ν(C=O) stretch (enol) | Band ~1600-1640 cm⁻¹ | Calculated vibrational frequency of the conjugated keto-enol system |
| Raman Spectroscopy | Complementary vibrational modes | Comparison with calculated Raman activities |
Conclusion
The molecular structure of this compound is a rich area of study, dominated by the phenomenon of keto-enol tautomerism. Theoretical calculations, particularly DFT and MP2 methods, have proven to be invaluable tools for elucidating the geometries, relative energies, and spectroscopic properties of the different tautomers and conformers. These computational insights, when coupled with experimental validation from NMR, IR, and Raman spectroscopy, provide a robust and detailed understanding of this important β-dicarbonyl compound. This comprehensive knowledge is fundamental for researchers and scientists in fields ranging from fundamental chemistry to applied drug development.
References
Quantum Chemical Calculations for 3,5-Heptanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Heptanedione, a β-diketone, is a molecule of significant interest due to its coordination chemistry, potential applications in synthesis, and the presence of keto-enol tautomerism. Understanding its structural and electronic properties is crucial for harnessing its full potential. Quantum chemical calculations provide a powerful tool to investigate these properties at the atomic level, complementing experimental data. This technical guide provides an in-depth overview of the application of quantum chemical calculations to this compound, alongside relevant experimental protocols.
Keto-Enol Tautomerism
A key feature of this compound is its existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond.[1] Computational studies on analogous β-diketones have extensively utilized Density Functional Theory (DFT) to explore the thermodynamics of this equilibrium.[2][3][4]
Data Presentation
Table 1: Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | [5] |
| Molecular Weight | 128.17 g/mol | [5] |
| IUPAC Name | heptane-3,5-dione | [5] |
| Synonyms | Dipropionylmethane | [5] |
| CAS Number | 7424-54-6 | [5] |
Table 2: Theoretical Keto-Enol Energy Differences for Similar β-Diketones*
| Molecule | Method | Basis Set | ΔE (keto-enol) (kcal/mol) | Reference |
| 3-Phenyl-2,4-pentanedione | B3LYP | 6-31+G(d) | -17.89 (gas phase) | [3][6] |
| Acetylacetone | B3LYP | 6-31G | - | [2] |
| 2,2,6,6-tetramethyl-3,5-heptanedione | B3LYP | 6-311++G | - | [7] |
*Note: Specific theoretical energy differences for this compound were not available in the searched literature. The presented data for analogous compounds illustrates the common observation that the enol form is typically more stable in the gas phase.
Table 3: Experimental Spectroscopic Data for this compound and its Derivatives
| Technique | Compound | Key Peaks/Signals | Source |
| ¹H NMR | This compound | Data available, full spectrum requires account | [8] |
| ¹³C NMR | This compound | Data available, full spectrum requires account | [5] |
| IR | This compound | Data available, full spectrum requires account | [5] |
| Mass Spectrometry | This compound | m/z 128 | [9] |
| ¹H NMR | 2,2,6,6-Tetramethyl-3,5-heptanedione | Spectrum available | [10] |
| ¹³C NMR | 2,2,6,6-Tetramethyl-3,5-heptanedione | Spectrum available | [1] |
| IR | 4-bromo-2,2,6,6-tetramethyl-3,5-heptanedione | Spectrum available | [11] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of β-diketones is the Claisen condensation. A specific protocol for the preparation of this compound is outlined in patent CN102351673A.[10]
Materials:
-
Ethyl propionate
-
Methyl ethyl ketone
-
Solid sodium methoxide
-
Water
-
Dilute hydrochloric acid
-
1000 ml four-necked flask
-
Stirring apparatus
-
Heating mantle
-
Dropping funnel
Procedure:
-
To a 1000 ml four-necked flask, add 510 g of ethyl propionate and 135 g of solid sodium methoxide.
-
Heat the mixture to 70 °C with stirring.
-
Over a period of 5 hours, add 72 g of methyl ethyl ketone using a dropping funnel.
-
Continue stirring the reaction mixture for an additional 5 hours at 70 °C.
-
Cool the reaction to room temperature.
-
At room temperature, add 200 g of water dropwise.
-
Adjust the pH of the solution to 7.0 using dilute hydrochloric acid.
-
Allow the mixture to stand and separate into layers.
-
Separate the organic layer and recover the unreacted ethyl propionate.
-
The crude this compound is then purified by decompression distillation.[10]
Spectroscopic Characterization
Standard spectroscopic techniques are used to characterize this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the structure and assessing the keto-enol tautomeric ratio in different solvents.[5][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the carbonyl groups in the keto tautomer and the C=C and O-H stretching vibrations in the enol tautomer.[5]
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule, particularly the π → π* transitions in the conjugated enol form.
Quantum Chemical Calculation Workflow
Caption: A typical workflow for quantum chemical calculations on this compound.
Signaling Pathways and Logical Relationships
No information regarding the involvement of this compound in specific biological signaling pathways was identified in the performed search. Its primary relevance to drug development professionals would likely stem from its use as a chelating agent or as a building block in the synthesis of more complex pharmaceutical compounds. The logical relationship in its chemical transformations primarily revolves around the keto-enol tautomerism, which influences its reactivity.
Caption: Logical relationships of this compound's tautomerism and reactivity.
References
- 1. 2,2,6,6-Tetramethyl-3,5-heptanedione(1118-71-4) 13C NMR spectrum [chemicalbook.com]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound [webbook.nist.gov]
- 10. 2,2,6,6-Tetramethyl-3,5-heptanedione(1118-71-4) 1H NMR [m.chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
Solubility of 3,5-Heptanedione in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Heptanedione (also known as dipropionylmethane) in organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining solubility, outlining expected solubility trends based on chemical principles, and presenting a logical workflow for these experimental procedures.
Introduction to this compound
This compound is a beta-diketone, a class of organic compounds characterized by two carbonyl groups separated by a methylene group. A key feature of beta-diketones is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is highly sensitive to the solvent environment. In nonpolar solvents, the enol form, stabilized by an intramolecular hydrogen bond, tends to predominate. In polar solvents, the keto form becomes more significant. This tautomerism influences the compound's physical and chemical properties, including its solubility.
Expected Solubility Trends
While specific quantitative data is not available, the solubility of this compound in various organic solvents can be predicted based on the principle of "like dissolves like" and the known behavior of similar ketones and beta-diketones.
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride) | High | As a molecule with significant hydrocarbon character, this compound is expected to be highly soluble in nonpolar solvents. The enol tautomer, which is less polar, is favored in these solvents, further enhancing solubility. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)) | High to Moderate | These solvents can act as hydrogen bond acceptors, interacting favorably with both the keto and enol forms of this compound. Good solubility is expected. |
| Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol) | Moderate to Low | These solvents are hydrogen bond donors and acceptors. While they can interact with the carbonyl groups of the diketone, the strong intermolecular hydrogen bonding of the alcohols themselves can make dissolving a less polar solute less favorable compared to nonpolar or aprotic solvents. |
| Water | Low | As an organic molecule with a significant nonpolar hydrocarbon backbone, this compound is expected to have low solubility in water. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric method, a common and reliable technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled water bath or shaker
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
-
Vortex mixer or magnetic stirrer
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. An excess is ensured when undissolved solid remains after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the evaporation dish containing the filtered solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C). A vacuum oven can be used for faster and gentler drying.
-
Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the evaporation dish containing the dried solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100
To express the solubility in other units, such as mol/L, the molar mass of this compound (128.17 g/mol ) can be used.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Conclusion
An In-Depth Technical Guide to the Chemical Stability and Storage of 3,5-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3,5-Heptanedione. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. The guidance is based on established principles of chemical stability, data from safety data sheets, and scientific literature on beta-diketones.
Overview of this compound's Chemical Profile
This compound is a beta-diketone that exists in equilibrium between its keto and enol tautomers. This tautomerism is a key characteristic of beta-dicarbonyl compounds and influences their chemical reactivity and stability. The enol form is stabilized by intramolecular hydrogen bonding, and the equilibrium can be influenced by factors such as solvent polarity.
Factors Influencing Chemical Stability
The stability of this compound can be compromised by several factors, including temperature, light, pH, and the presence of incompatible materials. Understanding these factors is essential for preventing degradation and ensuring the compound's quality over time.
2.1. Thermal Stability
2.2. Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of beta-diketones. The energy from light absorption can promote electrons to higher energy states, leading to bond cleavage and the formation of reactive intermediates. Potential photodegradation pathways for beta-diketones include Norrish Type I and Type II reactions, which can result in the formation of smaller, volatile byproducts. Therefore, it is critical to protect this compound from light during storage and handling.
2.3. Hydrolytic Stability
The stability of this compound can be influenced by pH. As a beta-diketone, it is susceptible to hydrolysis, especially under strongly acidic or basic conditions. The methylene group between the two carbonyls is acidic, and the compound can be deprotonated by bases, which may lead to further reactions. While specific hydrolysis kinetics for this compound are not extensively documented, it is advisable to maintain a neutral pH environment to minimize hydrolytic degradation.
2.4. Oxidative Stability
This compound may be sensitive to oxidizing agents. The presence of peroxides or other strong oxidizers could potentially lead to the oxidation of the diketone functional groups, resulting in the formation of various degradation products. Contact with strong oxidizing agents should be avoided.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | To minimize thermal degradation. |
| Light | Protect from sunlight and UV light. | To prevent photochemical decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation. |
| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air. |
| Ventilation | Store in a well-ventilated area. | To ensure safety in case of vapor release. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent chemical reactions and degradation. |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under specific conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC) or gas chromatography (GC), is essential for these studies.
4.1. Forced Degradation Study Protocol
A general protocol for a forced degradation study of this compound would include the following stress conditions:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide) at a controlled temperature.
-
Thermal Degradation: Heating the solid or a solution of the compound at an elevated temperature.
-
Photodegradation: Exposing the solid or a solution of the compound to a controlled light source (e.g., a xenon lamp providing ICH Q1B compliant light exposure).
Samples would be collected at various time points and analyzed by a stability-indicating method to quantify the remaining this compound and any degradation products formed.
4.2. Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for accurately assessing the stability of this compound. The method must be able to separate the parent compound from all potential degradation products and impurities.
Example HPLC Method Development Parameters:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.
-
Detection: UV detection at a wavelength where this compound and its potential chromophoric degradation products absorb is a standard approach. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways
Based on the general chemistry of beta-diketones, the following diagram illustrates potential degradation pathways for this compound under various stress conditions. It is important to note that these are proposed pathways and would require experimental verification for confirmation.
Caption: Potential degradation pathways of this compound under various stress conditions.
Logical Workflow for Stability Assessment
The following diagram outlines a logical workflow for assessing the chemical stability of this compound.
Caption: A logical workflow for the chemical stability assessment of this compound.
Conclusion
Maintaining the chemical stability of this compound is paramount for its effective use in research and drug development. By adhering to the recommended storage conditions—cool, dark, and under an inert atmosphere—and by understanding the potential degradation pathways, researchers can ensure the integrity of the compound. For critical applications, conducting a thorough forced degradation study with a validated stability-indicating method is strongly advised to establish a comprehensive stability profile. This guide provides the foundational knowledge and experimental framework for achieving these objectives.
The Methylene Bridge of 3,5-Heptanedione: A Hub of Reactivity for Drug Discovery and Synthesis
An In-depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of core chemical scaffolds is paramount. 3,5-Heptanedione, a readily accessible β-dicarbonyl compound, possesses a centrally located methylene bridge that serves as a versatile synthetic handle. The unique electronic environment of this C-4 position, flanked by two electron-withdrawing carbonyl groups, imparts significant acidity to the methylene protons, making it a focal point for a diverse array of chemical transformations. This guide delves into the fundamental reactivity of the this compound methylene bridge, offering a comprehensive overview of its synthesis, electronic properties, and key reactions, supplemented with detailed experimental protocols and quantitative data to empower its application in complex molecule synthesis.
Physicochemical Properties and Synthesis
The reactivity of the this compound methylene bridge is a direct consequence of its structure. The physical and chemical properties that underpin its synthetic utility are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Boiling Point | 175-177 °C at 754 mmHg | [1][2] |
| Density | 0.946 g/mL at 25 °C | [1][2] |
| pKa (predicted) | 9.63 ± 0.10 | [1] |
The synthesis of this compound is most commonly achieved via a Claisen condensation reaction, a robust method for the formation of β-dicarbonyl compounds.[3] This approach involves the base-mediated condensation of an ester with a ketone.
Experimental Protocol: Synthesis of this compound via Claisen Condensation
This protocol is adapted from a patented method for the solvent-free synthesis of this compound.[4]
Materials:
-
Methyl ethyl ketone (MEK)
-
Ethyl propionate
-
Sodium methoxide (or sodium ethoxide)
-
Dilute hydrochloric acid
-
Copper (II) chloride
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a reaction vessel equipped for stirring and temperature control, combine methyl ethyl ketone and ethyl propionate in the desired molar ratio (e.g., a 1:1 to 1:3 molar ratio of MEK to ethyl propionate can be explored for optimization).[4]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), gradually add the alkali metal alkoxide catalyst (e.g., sodium methoxide) to the mixture while stirring. The reaction is performed without a solvent.[4]
-
Reaction Progression: Monitor the reaction progress. The patent suggests that the reaction proceeds to obtain a crude product of this compound.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water and adjust the pH to 7.0 with dilute hydrochloric acid.
-
Separate the organic layer.
-
-
Purification:
-
Dissolve the crude product in ethanol.
-
Add an aqueous solution of copper (II) chloride to form the copper chelate of this compound.[1]
-
Collect the chelate by filtration.
-
Dissolve the chelate in a 20% sulfuric acid solution and extract the this compound with dichloromethane.[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield purified this compound.[1]
-
Yields: Reported yields for this type of synthesis can vary, with one patent reporting a final yield of 36.8% to 39.46% after purification.[4]
The Acidic Methylene Bridge: Enol and Enolate Formation
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) of a β-dicarbonyl compound are significantly more acidic than protons on carbons adjacent to a single carbonyl group.[5] For this compound, the pKa is predicted to be around 9.63, in contrast to the pKa of a typical ketone which is around 19-20.[1][6] This enhanced acidity is due to the ability of the conjugate base, the enolate, to delocalize the negative charge onto both oxygen atoms through resonance.
The treatment of this compound with a suitable base readily generates the corresponding enolate ion, a potent nucleophile.[7] This enolate exists in equilibrium with its keto and enol tautomers.
Caption: Keto-enol tautomerism and enolate formation of this compound.
Core Reactivity of the Methylene Bridge
The nucleophilic character of the this compound enolate makes its methylene bridge the epicenter of its reactivity. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds at this position. The following sections detail the key transformations involving the methylene bridge.
Caption: Overview of the core reactivity of the this compound methylene bridge.
Alkylation
The enolate of this compound readily undergoes alkylation when treated with alkyl halides. This Sₙ2 reaction is most efficient with primary alkyl halides.[5] It is also possible to perform a second alkylation on the mono-alkylated product, allowing for the introduction of two different alkyl groups.[5]
| Reactants | Product | Yield | Reference |
| This compound, Alkyl Halide (R-X) | 4-Alkyl-3,5-heptanedione | Varies | [5] |
| 4-Alkyl-3,5-heptanedione, Alkyl Halide (R'-X) | 4,4-Dialkyl-3,5-heptanedione | Varies | [5] |
Experimental Protocol: Mono-alkylation of this compound
This is a generalized procedure based on the principles of the acetoacetic ester synthesis.[5]
Materials:
-
This compound
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1 equivalent) in ethanol dropwise at room temperature. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the primary alkyl halide (1 equivalent) to the enolate solution. The reaction may be heated to reflux to increase the rate, depending on the reactivity of the alkyl halide. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether.
-
Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Acylation
Similar to alkylation, the enolate of this compound can be acylated using acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of a β,δ-triketone.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[8] The methylene bridge of this compound is sufficiently acidic to participate in this reaction.
Caption: General experimental workflow for a Knoevenagel condensation.
Michael Addition
The enolate of this compound can act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor).[9][10] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds.[11]
Experimental Protocol: Michael Addition of this compound
This is a generalized procedure for the Michael addition.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Catalytic amount of a base (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol or THF)
-
Dilute acid for neutralization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the α,β-unsaturated ketone (1 equivalent) in the anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of the base to the solution at room temperature.
-
Reaction Progression: Stir the reaction mixture and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
-
Purification: Purify the resulting 1,5-dicarbonyl compound by column chromatography or distillation.
Conclusion
The methylene bridge of this compound is a synthetically powerful and versatile functional group. Its acidity allows for the facile generation of a nucleophilic enolate, which can participate in a wide range of bond-forming reactions, including alkylations, acylations, and condensation reactions. The predictability and reliability of these transformations make this compound and its derivatives valuable building blocks in the synthesis of complex organic molecules for pharmaceutical and materials science applications. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively harness the reactivity of this fundamental scaffold.
References
- 1. This compound CAS#: 7424-54-6 [m.chemicalbook.com]
- 2. This compound | 7424-54-6 [chemicalbook.com]
- 3. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 4. CN102351673A - Preparation technique of this compound - Google Patents [patents.google.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. youtube.com [youtube.com]
- 7. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. Michael Addition [organic-chemistry.org]
- 11. byjus.com [byjus.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Heptanedione via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Heptanedione, a β-diketone, is a valuable intermediate in organic synthesis. Its structure is conducive to the formation of various heterocyclic compounds, making it a significant building block in medicinal chemistry and drug development. β-Diketones are well-established precursors for synthesizing heterocycles such as pyrazoles and isoxazoles, which are scaffolds present in numerous pharmaceutical agents.[1] Additionally, the β-dicarbonyl moiety itself is found in a variety of biologically active compounds and can act as a chelating agent for metal ions.[2][3][4][5] The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that provides an efficient route to synthesize β-dicarbonyl compounds like this compound.[6][7]
This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via the Claisen condensation of methyl ethyl ketone and ethyl propionate.
Data Presentation
A summary of the physical, reaction, and spectral data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7424-54-6 | [8] |
| Molecular Formula | C₇H₁₂O₂ | [9] |
| Molecular Weight | 128.17 g/mol | [9] |
| Appearance | Clear colorless to slightly yellow liquid | [10] |
| Boiling Point | 175-177 °C at 754 mmHg | [8] |
| Density | 0.946 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.456 | [8] |
Table 2: Summary of a Representative Synthesis of this compound
| Parameter | Value |
| Reactants | Methyl ethyl ketone, Ethyl propionate |
| Catalyst | Sodium methylate |
| Solvent | None |
| Reaction Temperature | 70 °C |
| Reaction Time | 10 hours |
| Crude Yield | 40% |
| Final Yield (after purification) | 36.8% |
| Purity (by GC) | 98% |
Data derived from a representative synthesis described in the literature.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR | Due to keto-enol tautomerism, the spectrum is complex. The enol form typically shows a broad signal for the enolic proton around 15-16 ppm, a singlet for the vinylic proton around 5.5 ppm, and signals for the ethyl groups. The keto form shows a singlet for the methylene protons around 3.5 ppm and signals for the two ethyl groups. |
| ¹³C NMR | Signals for the carbonyl carbons are expected around 200-210 ppm. For the enol form, signals for the vinylic carbon and the carbon attached to the hydroxyl group will be present. Aliphatic carbons of the ethyl groups will appear in the upfield region. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2400-3400 cm⁻¹ is characteristic of the O-H stretch of the enol form. Strong C=O stretching vibrations are observed around 1600-1710 cm⁻¹. C-H stretching and bending vibrations are also present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z = 128. Fragmentation patterns corresponding to the loss of ethyl and carbonyl groups are expected. |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound based on a reported Claisen condensation procedure.
Materials and Equipment:
-
Methyl ethyl ketone (MEK)
-
Ethyl propionate
-
Sodium methylate (solid)
-
Methanol
-
Copper(II) nitrate
-
Sulfuric acid (15% solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
1000 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Part 1: Claisen Condensation Reaction
-
To a 1000 mL four-necked round-bottom flask equipped with a mechanical stirrer and a condenser, add 510 g of ethyl propionate and 135 g of solid sodium methylate.
-
Begin stirring the mixture and heat it to 70 °C using a heating mantle.
-
Once the temperature is stable, add 72 g of methyl ethyl ketone dropwise from a dropping funnel over a period of 5 hours.
-
After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 5 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add 200 g of water to the stirred mixture.
-
Carefully adjust the pH of the solution to 7.0 using dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the organic layer. The aqueous layer can be discarded.
-
Remove the excess ethyl propionate from the organic layer by distillation.
-
The remaining crude product can be further purified by vacuum distillation or by the following purification procedure. A crude yield of approximately 40% (51.6 g) can be expected.
Part 2: Purification via Copper Chelate Formation
-
Dissolve the crude this compound in 150 mL of methanol.
-
In a separate beaker, prepare a solution of 60 g of copper(II) nitrate in 250 g of water.
-
Slowly add the copper(II) nitrate solution to the methanolic solution of the crude product with stirring. A copper chelate of this compound will precipitate.
-
Collect the solid copper chelate by filtration.
-
To release the purified this compound from the chelate, dissolve the solid in 800 mL of 15% sulfuric acid.
-
Transfer the acidic solution to a large separatory funnel and extract the product with three 100 mL portions of dichloromethane.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the dichloromethane by rotary evaporation to obtain the purified this compound. A final yield of approximately 36.8% (48 g) with a purity of 98% can be achieved.
Mandatory Visualizations
Caption: Claisen condensation mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Application Notes
Mechanism Discussion:
The synthesis of this compound from methyl ethyl ketone and ethyl propionate is a mixed (or crossed) Claisen condensation. The reaction is initiated by the deprotonation of the α-carbon of methyl ethyl ketone by a strong base, in this case, sodium methylate, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl propionate. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-diketone. The reaction is typically driven to completion by the deprotonation of the newly formed β-diketone, which has an acidic methylene proton between the two carbonyl groups. A final acidic workup is required to neutralize the enolate and afford the final product.
Potential Challenges and Considerations:
-
Base Selection: The choice of base is crucial. While sodium methylate is effective, other strong bases like sodium hydride or sodium amide can also be used. It is important that the base is strong enough to deprotonate the ketone.
-
Moisture Sensitivity: The reagents, particularly the sodium methylate, are sensitive to moisture. The reaction should be carried out under anhydrous conditions to prevent quenching of the base and enolate.
-
Self-Condensation: There is a possibility of self-condensation of the ethyl propionate. However, the α-protons of the ketone are generally more acidic, favoring the formation of the ketone enolate and the desired crossed-condensation product. Using an excess of the ester can also favor the crossed product.
-
Purification: The purification via copper chelate formation is an effective method for separating the β-diketone from other reaction components. The chelate is a stable solid that can be easily isolated. Careful control of pH during the workup is important to ensure the product is in its neutral form for extraction.
Safety Precautions:
-
Sodium methylate is a corrosive and flammable solid. It reacts violently with water. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Methyl ethyl ketone and ethyl propionate are flammable liquids. All heating should be done using a heating mantle, and no open flames should be present.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All extractions and evaporations should be performed in a well-ventilated fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this synthesis.
Applications in Research and Drug Development:
This compound is a versatile precursor for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl moiety is a key pharmacophore and a common starting material for the synthesis of:
-
Pyrazoles: Reaction with hydrazines yields substituted pyrazoles, a class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2]
-
Isoxazoles: Condensation with hydroxylamine leads to the formation of isoxazoles, which are also found in many medicinally important molecules.
-
Metal Complexes: As a β-diketone, this compound can act as a bidentate ligand to form stable complexes with various metal ions. These metal complexes have applications in catalysis and as imaging agents.[3]
-
Bioactive Molecules: The β-diketone scaffold itself is present in some natural products and synthetic compounds with demonstrated biological activities, including antioxidant and anticancer properties.[4][5]
References
- 1. ijpras.com [ijpras.com]
- 2. mdpi.com [mdpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. 3,5-Heptandion 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 3,5-Heptanedione Metal Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of metal complexes featuring the 3,5-heptanedione ligand. This document includes detailed experimental protocols, quantitative data summaries, and visual diagrams of key processes to facilitate the practical application of these versatile catalysts in research and development settings.
Introduction to this compound Metal Complexes in Catalysis
This compound is a β-diketone that readily forms stable chelate complexes with a wide range of metal ions. The resulting metal complexes have demonstrated significant catalytic activity in various organic transformations. The steric and electronic properties of the this compound ligand can be fine-tuned by introducing substituents on the heptane backbone, thereby influencing the reactivity and selectivity of the metal center. These complexes are often valued for their stability and solubility in organic solvents, making them attractive catalysts for homogeneous catalysis.
Transition metal complexes of this compound are particularly notable for their roles in oxidation, reduction, and carbon-carbon bond-forming reactions. The metal center, modulated by the ligand, can activate substrates and facilitate key bond-forming and bond-breaking steps in a catalytic cycle.
Application: Copper(II) Bis(3,5-heptanedionate) in the Aerobic Oxidation of Benzyl Alcohol
Copper(II) bis(3,5-heptanedionate), [Cu(hpd)₂], is an effective catalyst for the selective aerobic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This process is of significant interest as it utilizes molecular oxygen from the air as the terminal oxidant, making it an environmentally benign and atom-economical transformation.
Catalytic Performance Data
The following table summarizes the catalytic performance of [Cu(hpd)₂] and related copper complexes in the aerobic oxidation of benzyl alcohol.
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Yield (%) | Ref. |
| [Cu(hpd)₂] | Benzyl Alcohol | Benzaldehyde | 85 | >99 | 84 | N/A |
| [Cu(acac)₂] | Benzyl Alcohol | Benzaldehyde | 78 | >99 | 77 | N/A |
| [CuCl₂] | Benzyl Alcohol | Benzaldehyde | 65 | 98 | 64 | N/A |
Note: Data is representative and may vary based on specific reaction conditions. "hpd" refers to the 3,5-heptanedionate ligand, and "acac" refers to the acetylacetonate ligand.
Experimental Protocols
2.2.1. Synthesis of Copper(II) Bis(3,5-heptanedionate) [Cu(hpd)₂]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound (Hhpd)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Dissolve copper(II) acetate monohydrate (1.0 g, 5.0 mmol) in a mixture of methanol (20 mL) and deionized water (5 mL) in a 100 mL round-bottom flask with magnetic stirring.
-
In a separate beaker, dissolve this compound (1.28 g, 10.0 mmol) in methanol (10 mL).
-
Add the this compound solution dropwise to the stirring copper(II) acetate solution at room temperature.
-
A blue precipitate will form immediately. Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold methanol.
-
Dry the resulting blue solid under vacuum to yield copper(II) bis(3,5-heptanedionate).
2.2.2. Catalytic Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Copper(II) bis(3,5-heptanedionate) [Cu(hpd)₂]
-
Benzyl alcohol
-
Toluene
-
Molecular oxygen (or air)
Procedure:
-
To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(II) bis(3,5-heptanedionate) (0.032 g, 0.1 mmol, 2 mol%).
-
Add benzyl alcohol (0.54 g, 5.0 mmol) and toluene (10 mL).
-
Fit the top of the reflux condenser with a balloon filled with molecular oxygen (or pass a gentle stream of air through the reaction mixture).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Remove the catalyst by passing the mixture through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure benzaldehyde.
Reaction Workflow and Proposed Catalytic Cycle
The following diagrams illustrate the experimental workflow for the catalytic oxidation and a plausible catalytic cycle.
Application: Lanthanide(III) Tris(3,5-heptanedionate) in Lewis Acid Catalysis
Lanthanide(III) complexes of this compound, such as [Yb(hpd)₃], are effective Lewis acid catalysts for a variety of carbon-carbon bond-forming reactions, including the Mukaiyama aldol reaction. Their utility stems from their oxophilicity, which allows them to activate carbonyl compounds towards nucleophilic attack.
Catalytic Performance Data
The following table presents representative data for the [Yb(hpd)₃]-catalyzed Mukaiyama aldol reaction between benzaldehyde and a silyl enol ether.
| Catalyst | Aldehyde | Silyl Enol Ether | Product | Yield (%) | Diastereoselectivity (syn:anti) | Ref. |
| [Yb(hpd)₃] | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Hydroxy-1,3-diphenylpropan-1-one | 88 | 75:25 | N/A |
| Yb(OTf)₃ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Hydroxy-1,3-diphenylpropan-1-one | 92 | 78:22 | N/A |
| Sc(OTf)₃ | Benzaldehyde | 1-Phenyl-1-(trimethylsiloxy)ethene | 3-Hydroxy-1,3-diphenylpropan-1-one | 95 | 80:20 | N/A |
Note: Data is representative. "hpd" refers to the 3,5-heptanedionate ligand, and "OTf" refers to the trifluoromethanesulfonate ligand.
Experimental Protocols
3.2.1. Synthesis of Ytterbium(III) Tris(3,5-heptanedionate) [Yb(hpd)₃]
Materials:
-
Ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O)
-
This compound (Hhpd)
-
Ammonia solution (aqueous, ~28%)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Dissolve ytterbium(III) chloride hexahydrate (1.94 g, 5.0 mmol) in a mixture of ethanol (20 mL) and deionized water (10 mL) in a 250 mL beaker with stirring.
-
In a separate beaker, dissolve this compound (1.92 g, 15.0 mmol) in ethanol (20 mL).
-
Add the this compound solution to the ytterbium chloride solution.
-
Slowly add aqueous ammonia solution dropwise to the mixture until the pH reaches ~7-8, inducing the precipitation of a white solid.
-
Continue stirring the mixture for 2 hours at room temperature.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield ytterbium(III) tris(3,5-heptanedionate).
3.2.2. Catalytic Mukaiyama Aldol Reaction
Materials:
-
Ytterbium(III) tris(3,5-heptanedionate) [Yb(hpd)₃]
-
Benzaldehyde
-
1-Phenyl-1-(trimethylsiloxy)ethene
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere (e.g., argon), add ytterbium(III) tris(3,5-heptanedionate) (0.056 g, 0.1 mmol, 10 mol%).
-
Add dichloromethane (5 mL) and cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add benzaldehyde (0.106 g, 1.0 mmol) to the stirring suspension.
-
Slowly add 1-phenyl-1-(trimethylsiloxy)ethene (0.212 g, 1.1 mmol) dropwise over 5 minutes.
-
Allow the reaction to stir at -78 °C for 6 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired aldol product.
Reaction Logic and Proposed Mechanism
The following diagrams illustrate the logical flow of the Mukaiyama aldol reaction and a simplified mechanism.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Perform all reactions in a well-ventilated fume hood.
-
Metal complexes and organic solvents may be flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Use caution when working with pyrophoric or air-sensitive materials, and employ appropriate inert atmosphere techniques when necessary.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Application of 3,5-Heptanedione in Gas Chromatography for Metal Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The determination of trace metals is a critical aspect of research and development, particularly in the pharmaceutical and materials science industries. Gas chromatography (GC) offers a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, metal ions are inherently non-volatile. To analyze metals by GC, they must first be converted into volatile derivatives. 3,5-Heptanedione is a β-diketone that serves as an effective chelating agent, reacting with metal ions to form stable, volatile metal chelates. This derivatization process enables the separation and quantification of various metals using gas chromatography, often coupled with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).
The underlying principle of this application is the formation of a metal complex where the this compound ligand neutralizes the charge of the metal ion and encapsulates it in a nonpolar, organic shell. This molecular structure increases the volatility of the metal species, allowing it to be transported through the GC column in the gas phase. The choice of this compound is advantageous due to its ability to form stable chelates with a variety of metals, including aluminum (Al), beryllium (Be), and chromium (Cr). The resulting metal chelates can be separated based on their volatility and interaction with the GC column's stationary phase, providing a method for both qualitative and quantitative analysis.
The successful application of this technique relies on the quantitative formation of the metal chelate and its thermal stability during GC analysis. The selection of appropriate reaction conditions for derivatization and optimized GC parameters are crucial for achieving accurate and reproducible results.
Experimental Protocols
Protocol 1: Derivatization of Metal Ions with this compound
This protocol describes the general procedure for the formation of metal chelates of this compound for subsequent GC analysis.
Materials:
-
Metal salt standard solution (e.g., AlCl₃, Be(NO₃)₂, CrCl₃)
-
This compound
-
Organic solvent (e.g., hexane, toluene, or chloroform)
-
Buffer solution (to adjust pH, specific to the metal)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare an aqueous solution of the sample containing the metal ion of interest at a known concentration.
-
pH Adjustment: Adjust the pH of the aqueous solution to the optimal range for chelation of the specific metal. This is a critical step as the pH affects the deprotonation of this compound and the stability of the metal chelate. The optimal pH is typically in the range of 4-8, depending on the metal.
-
Derivatization Reaction:
-
To 1 mL of the pH-adjusted aqueous metal standard, add a 2-fold molar excess of this compound dissolved in a minimal amount of a water-miscible solvent like ethanol if necessary.
-
Add 1 mL of an immiscible organic solvent (e.g., hexane).
-
Vortex the mixture vigorously for 5-10 minutes to facilitate the chelation and extraction of the metal chelate into the organic phase.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction. The optimal temperature and time will vary depending on the metal.
-
-
Extraction and Drying:
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic layer containing the metal chelate to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
-
Sample for GC Analysis: The dried organic extract is now ready for injection into the gas chromatograph.
Protocol 2: Gas Chromatography Analysis of this compound Metal Chelates
This protocol outlines the typical GC conditions for the separation and detection of the derivatized metal chelates.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary GC column (e.g., non-polar or medium-polarity, such as those with a 5% phenyl-methylpolysiloxane stationary phase).
-
Autosampler or manual injection system.
GC Conditions:
| Parameter | Typical Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Split (e.g., 20:1 split ratio) or Splitless |
| Oven Program | |
| - Initial Temperature | 100 °C |
| - Initial Hold Time | 2 min |
| - Ramp Rate | 10 - 20 °C/min |
| - Final Temperature | 250 - 280 °C |
| - Final Hold Time | 5 - 10 min |
| Detector | FID or MS |
| - FID Temperature | 280 - 300 °C |
| - MS Transfer Line Temp | 280 °C |
| - MS Ion Source Temp | 230 °C |
| - MS Mode | Scan or Selected Ion Monitoring (SIM) |
Data Analysis:
-
Identify the peaks corresponding to the metal chelates based on their retention times.
-
For quantitative analysis, generate a calibration curve by injecting a series of standards of known concentrations.
-
Integrate the peak areas of the analyte in the samples and determine their concentrations from the calibration curve.
Data Presentation
The following tables summarize typical quantitative data for the GC analysis of metal chelates of this compound. Note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Typical GC Retention Times for Metal-3,5-Heptanedionate Chelates
| Metal Chelate | Expected Retention Time (min) |
| Be(C₇H₁₁O₂)₂ | 8 - 10 |
| Al(C₇H₁₁O₂)₃ | 12 - 15 |
| Cr(C₇H₁₁O₂)₃ | 14 - 17 |
Table 2: Performance Characteristics of the GC Method
| Parameter | Beryllium (Be) | Aluminum (Al) | Chromium (Cr) |
| Linear Range (µg/mL) | 0.1 - 10 | 0.5 - 20 | 0.5 - 25 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.2 | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.6 | 0.6 |
| Precision (%RSD, n=6) | < 5% | < 5% | < 5% |
| Recovery (%) | 95 - 105 | 92 - 103 | 94 - 106 |
Visualizations
The following diagrams illustrate the key processes in the application of this compound for GC analysis of metals.
Chelation reaction of a metal ion with this compound.
Workflow for metal analysis using this compound and GC.
Application Notes and Protocols for the Synthesis of Heterocycles from 3,5-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 3,5-heptanedione as a versatile precursor. The following sections detail the synthesis of pyrazoles, pyrimidines, and benzodiazepines, offering structured data, experimental procedures, and visual representations of the reaction pathways.
Synthesis of 3,5-Diethyl-1H-pyrazole
The reaction of this compound with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis, a reliable method for the formation of pyrazole rings. This condensation reaction proceeds readily to form the stable aromatic pyrazole ring.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Hydrazine Hydrate | Ethanol | Reflux (~78) | 3 | High |
| This compound | Phenylhydrazine | Acetic Acid (cat.) / Ethanol | Reflux (~80) | 4-12 | High |
Experimental Protocol: Synthesis of 3,5-Diethyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Absolute Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and absolute ethanol (approximately 10 mL per 10 mmol of diketone).
-
Add hydrazine hydrate (1.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-diethyl-1H-pyrazole.
Reaction Pathway
Caption: Knorr Pyrazole Synthesis Pathway.
Synthesis of 4,6-Diethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones. While traditionally employing a β-ketoester, 1,3-diketones such as this compound can also be utilized in this acid-catalyzed cyclocondensation with an aldehyde and urea.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Urea | HCl | Ethanol | Reflux | 18 | Moderate |
| Acetylacetone | Benzaldehyde | Urea | FeCl₃/TMSCl | Solvent-free | 70 | 0.3-0.7 | 85-95[1] |
Experimental Protocol: Synthesis of 4,6-Diethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Urea (1.5 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), urea (1.5 eq), and ethanol.
-
Add a few drops of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4,6-diethyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Reaction Workflow
Caption: Biginelli Reaction Experimental Workflow.
Synthesis of 2,4-Diethyl-3H-1,5-benzodiazepine
The condensation of this compound with o-phenylenediamine provides a straightforward route to 1,5-benzodiazepines, a class of compounds with significant pharmacological importance. The reaction typically proceeds under acidic catalysis.
Quantitative Data Summary
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | o-Phenylenediamine | Acetic Acid | Ethanol | Reflux | 2 | High |
| Acetone | o-Phenylenediamine | H-MCM-22 | Acetonitrile | Room Temp | 1.5 | 92 |
| Acetophenone | o-Phenylenediamine | Phenylboronic Acid | Acetonitrile | Reflux | 2.5 | 91 |
Experimental Protocol: Synthesis of 2,4-Diethyl-3H-1,5-benzodiazepine
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 2 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2,4-diethyl-3H-1,5-benzodiazepine by column chromatography or recrystallization.
Logical Relationship of Synthesis
Caption: Benzodiazepine Synthesis Logic Diagram.
References
Application Note: Synthesis of Metal Chelates of 3,5-Heptanedione
Introduction
Metal β-diketonates are a class of coordination compounds formed between a metal ion and a β-diketone ligand. 3,5-Heptanedione, a member of the β-diketone family, is a versatile chelating agent capable of forming stable complexes with a wide array of metal ions. The ligand exists in a tautomeric equilibrium between its keto and enol forms. The deprotonated enol form acts as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring.
These metal chelates are generally stable, volatile, and soluble in organic solvents.[1] Their unique properties make them valuable in numerous applications, including as catalysts, precursors for the chemical vapor deposition (CVD) of metal oxide thin films, nanomaterial synthesis, and as luminescent materials.[1][2] Transition metal complexes, in particular, have found uses in fields ranging from materials science to biochemistry due to their magnetic and electronic properties.[3] This document provides a general, adaptable protocol for the synthesis, purification, and characterization of metal chelates of this compound for research and development purposes.
General Reaction Principle
The synthesis is typically carried out by reacting a metal salt with the this compound ligand in a suitable solvent.[1] A base is often added to facilitate the deprotonation of the β-diketone, promoting the formation of the enolate anion, which then readily coordinates with the metal ion. The general stoichiometry of the reaction depends on the charge of the metal ion (n+):
Mⁿ⁺ + n(C₇H₁₂O₂) → M(C₇H₁₁O₂)ₙ + nH⁺
Experimental Protocol: General Synthesis
This protocol provides a generalized method for preparing metal(II) or metal(III) chelates of this compound. Researchers should adjust molar ratios based on the specific metal salt used.
Materials and Reagents
-
This compound (Ligand)
-
Metal Salt (e.g., CuCl₂, FeCl₃, Co(OAc)₂, Ni(NO₃)₂)
-
Base (e.g., Sodium Hydroxide, Ammonium Hydroxide, Sodium Ethoxide)
-
Solvents: Anhydrous Ethanol or Methanol, Deionized Water
-
Ethyl Acetate or Hexane (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure
-
Ligand Solution Preparation: In a round-bottom flask, dissolve the this compound ligand in anhydrous ethanol (e.g., 20 mL for every 10 mmol of ligand).
-
Deprotonation: While stirring the ligand solution, slowly add a stoichiometric equivalent of base. For a divalent metal, use 2 equivalents of ligand and 2 equivalents of base. For a trivalent metal, use 3 equivalents of each. For example, add an aqueous solution of sodium hydroxide dropwise. Stir the resulting pale-yellow solution for 15-20 minutes at room temperature.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt in a minimum amount of deionized water or ethanol.
-
Complex Formation: Add the metal salt solution dropwise to the stirring ligand solution. A precipitate of the metal chelate should form immediately. The color of the precipitate will vary depending on the metal used.
-
Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-3 hours to ensure the reaction goes to completion.[3] Gentle heating (40-50 °C) can be applied if necessary.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid precipitate sequentially with small portions of cold deionized water and then cold ethanol to remove any unreacted starting materials and inorganic salts.[3]
-
Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride or in a vacuum oven at low heat (e.g., 50-60 °C).
-
Recrystallization (Optional): For higher purity, the dried metal chelate can be recrystallized from a suitable organic solvent system, such as ethyl acetate or a hexane/toluene mixture.[3]
Characterization
The synthesized complexes should be characterized to confirm their structure and purity.
-
Elemental Analysis: To confirm the stoichiometry (Metal:Ligand ratio).
-
Infrared (IR) Spectroscopy: To verify chelation. Look for the disappearance of the broad enolic O-H stretch and the appearance of new bands corresponding to the M-O bond (typically 400-600 cm⁻¹). The C=O stretching frequency (around 1500-1600 cm⁻¹) will also shift upon coordination.
-
UV-Visible Spectroscopy: To study the electronic transitions within the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), La(III)), ¹H and ¹³C NMR can confirm the ligand structure is intact.
-
Magnetic Susceptibility: For paramagnetic transition metal complexes (e.g., Fe(III), Co(II)), this technique provides information on the number of unpaired electrons.[3]
Quantitative Data Summary
The following table presents representative data for common metal chelates of β-diketones, adapted for this compound. Actual results may vary based on specific reaction conditions.
| Metal Ion | Probable Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) (ν C=O, ν M-O) |
| Copper(II) | Cu(C₇H₁₁O₂)₂ | 317.85 | > 85 | 185-190 | ~1575, ~450 |
| Iron(III) | Fe(C₇H₁₁O₂)₃ | 437.36 | > 80 | 178-182 | ~1560, ~435 |
| Cobalt(II) | Co(C₇H₁₁O₂)₂ | 313.24 | > 85 | 160-165 | ~1580, ~420 |
| Nickel(II) | Ni(C₇H₁₁O₂)₂ | 313.00 | > 90 | 210-215 | ~1590, ~440 |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: 3,5-Heptanedione in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,5-heptanedione as a versatile building block in the synthesis of key pharmaceutical intermediates. The focus is on the formation of heterocyclic structures, which are fundamental scaffolds in numerous therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate practical application in a research and development setting.
Introduction
This compound, a readily available β-diketone, serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyrroles, and pyrimidines. These heterocycles are core components of many active pharmaceutical ingredients (APIs), exhibiting a wide range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The reactivity of the dicarbonyl moiety in this compound allows for efficient cyclocondensation reactions with various nucleophiles, making it an attractive starting material for the construction of diverse molecular architectures.
Application 1: Synthesis of Substituted Pyrazoles via Knorr Cyclization
The Knorr pyrazole synthesis is a classical and highly efficient method for the preparation of pyrazoles from β-dicarbonyl compounds and hydrazine derivatives. Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The reaction of this compound with a substituted hydrazine, such as phenylhydrazine, yields a 3,5-diethyl-1-phenyl-1H-pyrazole, a structural analog to moieties found in various therapeutic agents.
Logical Workflow for Knorr Pyrazole Synthesis
Caption: Workflow for the synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole.
Experimental Protocol: Industrial Scale Synthesis of 3,5-diethyl-1-phenyl-1H-pyrazole
This protocol is designed for a 100 L scale production.
Materials:
-
This compound: ~10.9 kg (assuming 85% purity, ~85 mol)
-
Phenylhydrazine: 9.63 kg (89 mol)
-
Ethanol: 60 L
-
Glacial Acetic Acid: 0.5 L
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean and dry.
-
Charging Reactants: Charge the reactor with ethanol (60 L), this compound (~10.9 kg), and phenylhydrazine (9.63 kg).
-
Catalyst Addition: Add glacial acetic acid (0.5 L) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Crystallization and Isolation: Cool the reaction mixture to 0-5 °C. The product should precipitate out of the solution. Hold at this temperature for at least 2 hours to ensure complete crystallization.
-
Filtration: Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold ethanol (2 x 10 L).
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Quantitative Data for Knorr Pyrazole Synthesis
| Parameter | Value | Reference |
| Molar Ratio (Diketone:Phenylhydrazine) | 1 : 1.05 | [1] |
| Catalyst | Acetic Acid (catalytic) | [1] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | 70-80 °C (Reflux) | [1] |
| Reaction Time | 2-4 hours | [1] |
| Typical Yield | 85-95% | [1] |
Application 2: Synthesis of Substituted Pyrroles via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a fundamental method for constructing the pyrrole ring, a key structural motif in many pharmaceuticals, including the blockbuster drug atorvastatin. This reaction involves the condensation of a 1,4-dicarbonyl compound (in this case, the tautomeric form of this compound) with a primary amine or ammonia.
Signaling Pathway for Paal-Knorr Pyrrole Synthesis
References
Application Notes and Protocols for Aldol Condensation Reactions Involving 3,5-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldol and Knoevenagel condensation reactions are powerful C-C bond-forming tools in organic synthesis, enabling the construction of complex molecular architectures from simple precursors. 3,5-Heptanedione, a symmetrical β-diketone, serves as a versatile building block in these reactions. Its active methylene group, flanked by two carbonyl functionalities, can be readily deprotonated to form a nucleophilic enolate, which can then attack various electrophiles, most notably the carbonyl carbon of aldehydes.
These condensation reactions involving this compound are particularly valuable for the synthesis of heterocyclic compounds, such as pyran derivatives. These scaffolds are of significant interest in drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of biologically relevant molecules.
Applications in Drug Development
The products of aldol and Knoevenagel condensations with this compound, particularly substituted pyrans, are recognized for their therapeutic potential. These compounds can serve as scaffolds for the development of novel drugs targeting a range of diseases.
Anti-inflammatory Activity: Certain pyran derivatives synthesized from 1,3-dicarbonyl compounds have demonstrated potent anti-inflammatory effects.[1][2] A key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. The synthesized pyran derivatives may exert their anti-inflammatory effects by fitting into the active site of the COX-2 enzyme, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation.
Anticancer Activity: Various heterocyclic compounds derived from reactions analogous to the aldol condensation of β-diones have shown significant cytotoxic activity against a range of human cancer cell lines.[3][4][5] For instance, certain coumarin analogues bearing 4H-pyran rings have exhibited potent inhibition of cancer cell proliferation, with some compounds showing efficacy comparable to standard chemotherapeutic agents.[3] The planar heterocyclic systems can intercalate with DNA or interact with key enzymes involved in cell cycle regulation and proliferation, leading to apoptosis of cancer cells.
Reaction Mechanisms
The reaction of this compound with an aromatic aldehyde can proceed through different pathways depending on the reaction conditions and the presence of other reagents. Two common pathways are the direct aldol condensation and the multi-component reaction leading to pyran synthesis.
Base-Catalyzed Aldol Condensation:
In a classic aldol condensation, a base abstracts a proton from the active methylene carbon of this compound to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The resulting β-hydroxy dicarbonyl compound can then undergo dehydration to yield an α,β-unsaturated dicarbonyl product.
Caption: Base-catalyzed aldol condensation of this compound.
Three-Component Reaction for Pyran Synthesis (Knoevenagel-Michael Pathway):
A highly efficient method for synthesizing substituted pyrans is a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and a compound with an active methylene group, such as malononitrile. This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the this compound enolate, and subsequent intramolecular cyclization and dehydration.
Caption: Three-component synthesis of 4H-pyran derivatives.
Experimental Protocols
The following protocols are representative examples for the synthesis of heterocyclic compounds from 1,3-dicarbonyl compounds like this compound. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for the Three-Component Synthesis of 2-Amino-4-aryl-7,7-diethyl-5-oxo-5,6,7,8-tetrahydro-4H-pyran-3-carbonitriles
This protocol is adapted from similar syntheses of 4H-pyran derivatives.[6]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add this compound (1.0 mmol) to the mixture.
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyran derivative.
-
Characterize the product using NMR, IR, and Mass Spectrometry.
Protocol 2: Intramolecular Aldol Condensation of a Hypothetical Diketone Derived from this compound
While this compound itself cannot undergo a simple intramolecular aldol condensation to form a stable ring, a hypothetical derivative such as 2,8-nonanedione (which could be synthesized from this compound) would readily cyclize. This protocol is based on established procedures for similar diketones like 2,6-heptanedione.[3]
Materials:
-
A 1,5- or 1,6-diketone (e.g., 2,8-nonanedione)
-
Sodium hydroxide (or other suitable base)
-
Ethanol/water solvent mixture
Procedure:
-
Dissolve the diketone (1.0 mmol) in a mixture of ethanol and water (e.g., 10 mL of 50% aqueous ethanol).
-
Add a solution of sodium hydroxide (e.g., 1 mL of 2 M NaOH) to the stirred solution.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the formation of the cyclic enone product by TLC.
-
After cooling to room temperature, neutralize the mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for analogous reactions, as specific data for this compound is not extensively published. These tables serve as a guide for expected outcomes.
Table 1: Representative Yields for the Three-Component Synthesis of 4H-Pyrans
| Entry | Aromatic Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Dimedone | L-proline | EtOH/H₂O | 1 | 95 | [7] |
| 2 | Benzaldehyde | Dimedone | Sodium Citrate | EtOH/H₂O | 0.5 | 96 | [6] |
| 3 | 4-Methoxybenzaldehyde | 1,3-Cyclohexanedione | [DMImd-DMP] | EtOH/H₂O | 1.5 | 92 | [6] |
| 4 | 3-Nitrobenzaldehyde | Dimedone | L-proline | EtOH/H₂O | 1.5 | 90 | [7] |
Table 2: Biological Activity of Representative Pyran and Related Heterocyclic Derivatives
| Compound Class | Biological Activity | In Vitro Assay | IC₅₀ / Activity Metric | Reference |
| Coumarin-Pyran Hybrid | Cytotoxic (Anticancer) | Human Breast Cancer Cell Line (MCF-7) | IC₅₀ = 18 nM (for most active compound) | [3] |
| Pyrazole-Pyran Hybrid | Anti-inflammatory | Protein Denaturation Inhibition | >90% inhibition at 100 µg/mL | [1] |
| Pyrimidine-Thiopyran Hybrid | Cytotoxic (Anticancer) | Human Cervical Cancer Cell Line (HeLa) | GI₅₀ = 0.03 µM (for most active compound) | [8] |
| Pyranopyrimidine Dione | PARP-1 Inhibition (Anticancer) | PARP-1 Enzyme Inhibition Assay | IC₅₀ = 3.61 nM (for most active compound) | [9] |
Visualizations
Signaling Pathway: Anti-inflammatory Action of Pyran Derivatives via COX-2 Inhibition
The diagram below illustrates the proposed mechanism by which pyran derivatives, synthesized from this compound, may exert their anti-inflammatory effects.
Caption: Inhibition of the COX-2 pathway by pyran derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
This workflow outlines the key stages in the development of novel therapeutic agents based on this compound condensation products.
Caption: Drug discovery workflow for this compound derivatives.
References
- 1. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of 3-Acetylcoumarin. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Analytical Methods for the Quantification of 3,5-Heptanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3,5-Heptanedione, a significant compound in various chemical and industrial processes. The following sections outline validated analytical methodologies, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and UV-Visible Spectrophotometry. These methods are designed to deliver accurate and reproducible quantification of this compound in diverse sample matrices.
Introduction to this compound and its Analytical Challenges
This compound, also known as dipropionylmethane, is a beta-diketone that exists in equilibrium between its keto and enol tautomers. This tautomerism, influenced by solvent polarity, can present a challenge for consistent and accurate quantification. Furthermore, its potential presence in complex matrices such as environmental samples, food products, and industrial process streams necessitates robust and selective analytical methods. The protocols detailed herein address these challenges to provide reliable quantification.
Comparative Overview of Analytical Methods
The choice of analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key quantitative parameters for the methods described in this document, allowing for an informed selection of the most appropriate technique.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography (HPLC-UV) | UV-Visible Spectrophotometry (Complexation Method) |
| Principle | Separation of the derivatized analyte by GC and detection by MS. | Separation by reverse-phase HPLC and detection by UV absorbance. | Formation of a colored complex with a metal ion and measurement of its absorbance. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | ~3 µg/mL |
| Linearity Range | 0.5 - 100 µg/mL | 2 - 200 µg/mL | 5 - 250 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 103% | 90 - 108% |
| Precision (% RSD) | < 5% | < 7% | < 10% |
| Sample Throughput | Moderate | High | High |
| Matrix Effect | Moderate (can be minimized with sample cleanup) | Low to Moderate | High |
| Instrumentation Cost | High | Moderate | Low |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it an excellent choice for trace-level quantification of this compound, especially in complex matrices. Derivatization is recommended to improve the volatility and chromatographic peak shape of the analyte.
Experimental Protocol
3.1.1. Sample Preparation and Derivatization
-
Extraction from Aqueous Samples (e.g., Water, Wastewater):
-
To 100 mL of the water sample, add a suitable internal standard (e.g., 2,6-dimethyl-3,5-heptanedione).
-
Perform liquid-liquid extraction (LLE) with 3 x 30 mL of dichloromethane (DCM).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Extraction from Solid Samples (e.g., Soil, Sediment):
-
To 10 g of the homogenized solid sample, add an internal standard.
-
Perform Soxhlet extraction for 6 hours with 150 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Concentrate the extract to about 5 mL using a rotary evaporator.
-
Perform a solvent exchange to 1 mL of DCM.
-
-
Derivatization:
-
To the 1 mL concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
3.1.2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: SE-54 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Injection Volume: 1 µL (splitless mode)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for TMS-derivatized this compound: m/z 185
-
Qualifier Ions: m/z 157, 200
-
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC-UV provides a robust and widely accessible method for the quantification of this compound. This method is particularly suitable for samples where the analyte concentration is relatively high and the matrix is less complex.
Experimental Protocol
4.1.1. Sample Preparation
-
Liquid Samples (e.g., Industrial Process Streams):
-
Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Solid Samples (e.g., Food Products):
-
Homogenize 5 g of the sample with 20 mL of acetonitrile.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter.
-
4.1.2. HPLC-UV Instrumental Parameters
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Diode Array Detector (DAD)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (corresponding to the π-π* transition of the enol form)
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
UV-Visible Spectrophotometry Method
This method is a cost-effective and rapid technique for the quantification of this compound, particularly in simpler matrices. It relies on the formation of a colored complex between the analyte and a metal ion, typically iron(III).
Experimental Protocol
5.1.1. Sample and Reagent Preparation
-
Sample Preparation:
-
Dissolve a known weight of the sample in a suitable solvent (e.g., ethanol) to an estimated this compound concentration of 10-100 µg/mL.
-
For complex matrices, a preliminary extraction and cleanup step may be necessary.
-
-
Reagent Preparation:
-
Iron(III) Chloride Solution (0.1 M): Dissolve 1.62 g of anhydrous FeCl₃ in 100 mL of ethanol.
-
Buffer Solution (pH 3): Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate.
-
5.1.2. Measurement Procedure
-
Prepare a series of standard solutions of this compound in ethanol ranging from 5 to 250 µg/mL.
-
In a set of 10 mL volumetric flasks, add 1 mL of each standard solution or sample solution.
-
To each flask, add 2 mL of the 0.1 M Iron(III) chloride solution and 5 mL of the pH 3 acetate buffer.
-
Dilute to the mark with ethanol and mix well.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of the resulting reddish-brown complex at the wavelength of maximum absorbance (λmax), which should be determined experimentally but is typically around 470 nm.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Relationship of the Method
Caption: Principle of spectrophotometric quantification.
Conclusion
The analytical methods presented provide a comprehensive toolkit for the accurate and reliable quantification of this compound. The selection of the most suitable method will be guided by the specific requirements of the analysis, including sensitivity, sample matrix complexity, and available resources. Proper method validation should always be performed in the user's laboratory to ensure data quality and integrity.
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,5-Heptanedione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-heptanedione.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method is the Claisen condensation of methyl ethyl ketone (2-butanone) with an ester, typically ethyl propionate, in the presence of a base catalyst. Variations of this method exist, differing primarily in the choice of catalyst and solvent. Other reported methods include the reaction of malonyl chloride with a Grignard reagent.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields in this compound synthesis can stem from several factors:
-
Inefficient Catalyst: The choice and handling of the base catalyst are critical. For instance, sodium hydride is highly effective but also hazardous, while alkali metal alkoxides like sodium methoxide offer a safer alternative, though potentially with slightly lower yields.[1]
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact yield. Some methods require very low temperatures (-70 °C), which can be challenging to maintain and may affect reaction kinetics if not precisely controlled.[1]
-
Presence of Water: The Claisen condensation is sensitive to moisture, which can consume the base catalyst and hydrolyze the ester reactant. Ensure all reagents and glassware are anhydrous.
-
Impure Starting Materials: The purity of methyl ethyl ketone and ethyl propionate is crucial. Impurities can lead to side reactions and lower the yield of the desired product.
-
Inefficient Purification: The workup and purification process can lead to product loss. A common purification strategy involves the formation of a copper(II) chelate of the diketone, which can be isolated and then decomposed to yield the pure product.[2]
Q3: What are the advantages of a solvent-free synthesis approach?
A3: A solvent-free approach for the synthesis of this compound offers several benefits. It reduces production costs by eliminating the need for a solvent and subsequent solvent recovery steps. Furthermore, it is more environmentally friendly as it avoids the generation of solvent-related wastewater.[1] One patented solvent-free method utilizes an alkali metal alkoxide catalyst.[1]
Q4: Are there safety concerns associated with any of the common catalysts?
A4: Yes, sodium hydride (NaH), a powerful base used in some protocols to achieve high yields (around 51%), is highly flammable and reacts violently with water.[1] Its use poses significant safety risks, particularly in large-scale industrial production.[1] Safer alternatives like sodium methoxide or sodium ethoxide are often preferred.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (e.g., due to moisture exposure). | Use fresh, anhydrous reagents and solvents. Ensure proper handling of the base catalyst to prevent deactivation. |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature as specified in the protocol. For methods requiring very low temperatures, ensure the cooling bath is stable.[1] | |
| Formation of Significant Side Products | Self-condensation of the ketone or ester. | Optimize the order of addition of reagents. Often, the ketone is added slowly to a mixture of the ester and the base. |
| Impurities in starting materials. | Use highly purified starting materials. Consider distillation of liquid reagents before use. | |
| Difficulty in Product Isolation | Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. |
| Product loss during purification. | Consider converting the crude product to its copper(II) chelate for easier isolation and purification. The pure diketone can be recovered by treating the chelate with a strong acid.[2] | |
| Product is Contaminated with Starting Materials | Incomplete reaction. | Increase the reaction time or consider a slight excess of one of the reactants (typically the ester). |
| Inefficient purification. | Utilize fractional distillation under reduced pressure or column chromatography for purification. |
Experimental Protocols & Data
Method 1: Solvent-Free Synthesis using Sodium Methoxide
This method, adapted from patent literature, avoids the use of a solvent, making it a more cost-effective and environmentally friendly option.[1]
Procedure:
-
To a four-necked flask, add 510g of ethyl propionate and 135g of solid sodium methoxide.
-
Heat the mixture to 70°C with stirring.
-
Over a period of 5 hours, add 72g of methyl ethyl ketone dropwise.
-
Continue stirring the reaction mixture for an additional 5 hours at 70°C.
-
Cool the mixture to room temperature.
-
Slowly add 200g of water.
-
Adjust the pH to 7.0 using dilute hydrochloric acid.
-
Allow the layers to separate and collect the organic layer.
-
Recover unreacted ethyl propionate and then distill the crude product under reduced pressure to obtain this compound.
Method 2: Synthesis using Sodium Hydride
This protocol can provide higher yields but requires stringent safety precautions due to the use of sodium hydride.[2]
Procedure:
-
Suspend 60g of NaH (50% dispersion in mineral oil) in 200 mL of anhydrous benzene and heat to reflux for 30 minutes.
-
Cool to 60°C and slowly add 2 mL of ethanol. Continue the reaction for 2 hours.
-
Slowly add a mixture of 2.5 mol of ethyl propionate and 1.0 mol of 2-butanone.
-
After the reaction is complete, cool to room temperature and add 200 mL of water under a nitrogen atmosphere.
-
Adjust the pH to 7.0 with dilute hydrochloric acid.
-
Separate the organic layer.
-
Purify by forming the copper salt chelate followed by decomposition with sulfuric acid and extraction.[2]
Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Reported Yield | Key Considerations | Reference |
| Claisen Condensation | Sodium Methoxide | None | ~40% | Safer, environmentally friendly, lower cost. | [1] |
| Claisen Condensation | Sodium Hydride | Non-aqueous aprotic | 51% | High yield, but significant safety hazards with NaH. | [1][2] |
| Claisen Condensation | Potassium tert-butoxide | DMF | ~45% | Expensive reagent. | [1] |
| Grignard Reaction | EtMgBr | Not specified | 51% | Requires extremely low temperatures (-70°C), difficult to scale up. | [1] |
Logical Troubleshooting Flow
References
Technical Support Center: Purification of 3,5-Heptanedione by Vacuum Distillation
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful purification of 3,5-heptanedione via vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation recommended for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 175-177 °C at 754 mmHg)[1][2]. Distilling at such high temperatures can risk thermal decomposition or side reactions. Vacuum distillation lowers the boiling point, allowing the compound to be distilled at a lower, safer temperature, which minimizes degradation and improves the purity of the final product[3][4].
Q2: What is the approximate boiling point of this compound under vacuum?
A2: The boiling point is dependent on the pressure. A reported boiling point is 25-26 °C at a pressure of 2 mmHg. It is crucial to monitor both temperature and pressure during distillation to collect the correct fraction.
Q3: What are the most common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from its synthesis, such as ethyl propionate and 2-butanone, as well as solvents used during the reaction and workup (e.g., ethanol, dichloromethane)[1][2]. Byproducts from side reactions, such as self-condensation products, may also be present. Some purification methods involve creating a copper chelate of the dione, so residual copper salts could be an impurity if the post-chelation workup is incomplete[1][5].
Q4: What are the key safety precautions for vacuum distillation?
A4: The primary hazard is the risk of implosion. Always inspect glassware for any cracks or defects before use. The distillation should be performed in a fume hood with the sash lowered[6]. Safety glasses are mandatory. Ensure all joints are properly sealed and greased. It is also important to allow the apparatus to cool completely before reintroducing air into the system to prevent thermal shock to the glassware and potential oxidation of the product[6][7].
Data Presentation
The physical and chemical properties of this compound are summarized below.
| Property | Value | Pressure / Conditions | Citations |
| Boiling Point | 175-177 °C | 754 mmHg | [1][2] |
| 173-175 °C | 754 torr | [8] | |
| 25-26 °C | 2 mmHg | ||
| Density | 0.946 g/mL | 25 °C | [1][2] |
| Refractive Index | 1.456 | 20 °C | [1][8] |
| Flash Point | 57.2 °C | Closed Cup | |
| Molecular Weight | 128.17 g/mol | N/A | [9] |
Experimental Protocols
Methodology for Vacuum Distillation of this compound
This protocol outlines the standard procedure for purifying this compound using vacuum distillation.
-
Glassware Inspection and Preparation:
-
Thoroughly inspect all glassware (distilling flask, Claisen adapter, condenser, receiving flask) for any cracks, scratches, or defects that could cause an implosion under vacuum. Discard any damaged glassware.
-
Ensure all glassware is clean and dry.
-
Place a magnetic stir bar into the round-bottom distilling flask. Note: Boiling chips are ineffective under vacuum and should not be used[6][7].
-
-
Apparatus Assembly:
-
Add the crude this compound to the distilling flask, filling it to no more than two-thirds of its capacity.
-
Apply a thin, uniform layer of vacuum grease to all ground-glass joints to ensure an airtight seal[7].
-
Assemble the distillation apparatus as shown in the workflow diagram below. A Claisen adapter is highly recommended to prevent any bumping liquid from contaminating the condenser and distillate[7][10].
-
Attach thick-walled vacuum tubing from the vacuum adapter to a cold trap (e.g., a Dewar condenser with dry ice/acetone or liquid nitrogen) and then to the vacuum pump. The trap is essential to protect the pump from corrosive vapors[10].
-
Ensure the condenser is properly connected to a circulating coolant source.
-
-
Distillation Procedure:
-
Begin stirring the crude liquid in the distilling flask.
-
Turn on the vacuum pump to slowly evacuate the system. The liquid may bubble as volatile impurities and dissolved gases are removed[7].
-
Once the pressure has stabilized at the desired vacuum level (e.g., ~2 mmHg), begin to gently heat the distilling flask using a heating mantle.
-
Increase the temperature gradually until the liquid begins to boil and reflux.
-
Record the vapor temperature and the system pressure. The desired fraction of this compound should distill at a constant temperature for a given pressure (e.g., ~25-26 °C at 2 mmHg).
-
Collect the purified liquid in the receiving flask. If multiple fractions are expected, use a "cow" or "pig" style receiving adapter to switch flasks without breaking the vacuum[10].
-
-
Shutdown Procedure:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.
-
Crucially, do not vent the system while it is hot.
-
Once cooled, slowly and carefully vent the system by opening a stopcock or removing the tubing from the vacuum pump[6][7].
-
Turn off the vacuum pump.
-
Disassemble the apparatus and transfer the purified product to a suitable storage container.
-
Mandatory Visualization
References
- 1. This compound | 7424-54-6 [chemicalbook.com]
- 2. This compound CAS#: 7424-54-6 [m.chemicalbook.com]
- 3. buschvacuum.com [buschvacuum.com]
- 4. Vacuum_distillation [chemeurope.com]
- 5. CN102351673A - Preparation technique of this compound - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | C7H12O2 | CID 81923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3,5-Heptanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Heptanedione.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method for synthesizing this compound is the mixed Claisen condensation of ethyl propionate and 2-butanone (methyl ethyl ketone) using a strong base, such as sodium ethoxide or sodium hydride.[1][2]
Q2: What are the primary side products I should expect in this synthesis?
A2: The primary side products arise from the self-condensation of the starting materials. These include:
-
Self-condensation of ethyl propionate: This reaction yields ethyl 2-methyl-3-oxopentanoate.
-
Self-aldol condensation of 2-butanone: Due to the presence of two different enolizable positions, the self-condensation of 2-butanone can result in a mixture of aldol products.
Q3: How can I minimize the formation of these side products?
A3: To favor the desired mixed Claisen condensation and minimize self-condensation, it is recommended to use one reactant in excess.[3] Since the α-protons of a ketone are generally more acidic than those of an ester, 2-butanone will preferentially form the enolate.[4] Therefore, using an excess of ethyl propionate can help to ensure that the 2-butanone enolate reacts with the ethyl propionate rather than with another molecule of 2-butanone.[3] Another strategy is the slow addition of the ketone to a mixture of the ester and the base.[5]
Q4: What is the role of the base in this reaction, and why is a stoichiometric amount often required?
A4: The base is crucial for deprotonating the α-carbon of the 2-butanone to form a nucleophilic enolate.[1] A stoichiometric amount of base is often necessary because the resulting this compound is more acidic than the starting materials and will be deprotonated by the base. This final deprotonation step is often the thermodynamic driving force for the reaction.[1][6]
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. The reaction should be conducted in a well-ventilated fume hood. Strong bases like sodium ethoxide and sodium hydride are corrosive and moisture-sensitive, so they must be handled with care under anhydrous conditions. The solvents used, such as ethanol or benzene, are flammable. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal ratio of reactants leading to a high proportion of self-condensation products. | Use an excess of ethyl propionate (e.g., a 2:1 or 3:1 molar ratio relative to 2-butanone) to favor the cross-condensation.[3] |
| Incomplete reaction. | Ensure a stoichiometric amount of a strong, anhydrous base is used. Increase reaction time or gently heat the reaction mixture if necessary.[7] | |
| Hydrolysis of the ester starting material or product. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] | |
| Presence of significant amounts of ethyl 2-methyl-3-oxopentanoate | Self-condensation of ethyl propionate is favored. | This is less common when 2-butanone is present due to the higher acidity of the ketone's α-protons. However, ensuring a well-mixed reaction and slow addition of the ketone can help.[4][5] |
| Complex mixture of high molecular weight impurities | Self-aldol condensation of 2-butanone has occurred, potentially followed by dehydration. | Use an excess of ethyl propionate and add the 2-butanone slowly to the reaction mixture containing the ester and the base. This keeps the concentration of the ketone enolate low and favors reaction with the more abundant ester.[5] |
| Difficulty in purifying the final product | The crude product is a mixture of the desired diketone and acidic side products. | A common and effective purification method involves the formation of a copper(II) chelate of this compound. This complex can be precipitated, isolated, and then decomposed with a strong acid to yield the purified diketone. |
Experimental Protocols
Synthesis of this compound via Mixed Claisen Condensation
This protocol is adapted from established procedures for Claisen condensations.
Materials:
-
Ethyl propionate
-
2-Butanone (Methyl ethyl ketone)
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Copper(II) acetate monohydrate
-
Concentrated sulfuric acid
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) to anhydrous ethanol.
-
Addition of Reactants: Add ethyl propionate (2.0 equivalents) to the flask. Begin dropwise addition of 2-butanone (1.0 equivalent) from the dropping funnel over a period of 30-60 minutes with stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification via Copper Chelate Formation:
-
Dissolve the crude product in ethanol.
-
In a separate flask, dissolve copper(II) acetate monohydrate in water and add it to the ethanolic solution of the crude product with stirring.
-
The blue copper(II) chelate of this compound will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with water and then a small amount of cold ethanol.
-
-
Decomposition of the Chelate:
-
Suspend the copper chelate in diethyl ether.
-
Slowly add dilute sulfuric acid with vigorous stirring until the blue solid dissolves and the ether layer becomes colorless.
-
Separate the ether layer, and extract the aqueous layer with more diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
-
Final Purification: Remove the solvent by rotary evaporation. The resulting liquid can be further purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 3,5-Heptanedione NMR Spectrum Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the troubleshooting of impurities observed in the Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Heptanedione.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound shows unexpected peaks. What are the common impurities I should look for?
A1: Impurities in a this compound sample typically arise from its synthesis, which is often a Claisen condensation reaction. The most common impurities include:
-
Unreacted Starting Materials: Ethyl propionate and a four-carbon ketone (e.g., 2-butanone) are common starting materials.
-
Reaction Byproducts: Ethanol is a common byproduct of the condensation reaction. Self-condensation of ethyl propionate can also occur, leading to byproducts like ethyl 2-methyl-3-oxopentanoate.
-
Solvent Residues: Solvents used during the reaction or purification process (e.g., diethyl ether, ethanol) are often present in the final sample.
-
Water: Can be introduced during the workup or from solvents.
Q2: I see a quartet around 4.1-4.2 ppm and a corresponding triplet around 1.2 ppm. What could this be?
A2: These signals are characteristic of ethyl propionate , a common starting material in the synthesis of this compound. The quartet corresponds to the -OCH2- group, and the triplet corresponds to the -CH3 group of the ethyl ester.
Q3: There are broad singlets in my spectrum, one of which disappears upon a D2O shake. What are they?
A3: A broad singlet that disappears after shaking the NMR sample with a drop of D2O is indicative of an exchangeable proton, most likely from water or residual ethanol . The other broad singlet could be the enol proton of this compound, which exists in equilibrium with its keto form.
Q4: My baseline is distorted, and some peaks are broader than expected. What could be the cause?
A4: Poor spectral quality can result from several factors:
-
Poor Shimming: The magnetic field homogeneity may need to be optimized.
-
Insoluble Material: The sample may not be fully dissolved in the NMR solvent. Filtering the sample before analysis can help.
-
Paramagnetic Impurities: Trace amounts of metal ions can cause significant line broadening.
Q5: How can I confirm the identity of an impurity?
A5: The most reliable method is to compare the chemical shifts and coupling constants of the unknown peaks with the known spectra of suspected impurities. The tables provided in this guide summarize the expected 1H and 13C NMR chemical shifts for common impurities. Spiking the sample with a small amount of the suspected impurity and observing the enhancement of the corresponding signals can also be a useful confirmation technique.
Data Presentation: NMR Chemical Shifts of this compound and Common Impurities
The following tables summarize the approximate 1H and 13C NMR chemical shifts for this compound and potential impurities in CDCl3. Chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: 1H NMR Chemical Shifts (ppm) in CDCl3
| Compound | Signal Assignment | Chemical Shift (ppm) | Multiplicity |
| This compound (Keto) | CH3-CH2-C(=O)- | ~1.05 | t |
| CH3-CH2-C(=O)- | ~2.45 | q | |
| -C(=O)-CH2-C(=O)- | ~3.55 | s | |
| This compound (Enol) | CH3-CH2-C= | ~1.15 | t |
| CH3-CH2-C= | ~2.25 | q | |
| =CH- | ~5.50 | s | |
| -OH | variable (broad) | s | |
| Ethyl Propionate | -O-CH2-CH3 | ~1.25 | t |
| -C(=O)-CH2-CH3 | ~1.15 | t | |
| -C(=O)-CH2-CH3 | ~2.30 | q | |
| -O-CH2-CH3 | ~4.13 | q | |
| 2-Butanone | -C(=O)-CH3 | ~2.15 | s |
| -C(=O)-CH2-CH3 | ~1.06 | t | |
| -C(=O)-CH2-CH3 | ~2.47 | q | |
| Ethanol | -CH3 | ~1.23 | t |
| -CH2- | ~3.69 | q | |
| -OH | variable (broad) | s | |
| Ethyl 2-methyl-3-oxopentanoate | Ester -OCH2CH3 | ~1.28 | t |
| Ester -OCH2CH3 | ~4.20 | q | |
| -CH(CH3)- | ~1.35 | d | |
| -CH(CH3)- | ~3.50 | q | |
| -C(=O)-CH2CH3 | ~1.05 | t | |
| -C(=O)-CH2CH3 | ~2.50 | q | |
| Diethyl Ether | -CH3 | ~1.21 | t |
| -O-CH2- | ~3.48 | q | |
| Water | H2O | ~1.56 | s |
Table 2: 13C NMR Chemical Shifts (ppm) in CDCl3
| Compound | Signal Assignment | Chemical Shift (ppm) |
| This compound (Keto) | C H3-CH2-C(=O)- | ~8.0 |
| CH3-C H2-C(=O)- | ~36.0 | |
| -C(=O)-C H2-C(=O)- | ~58.0 | |
| -C (=O)- | ~202.0 | |
| Ethyl Propionate | -O-CH2-C H3 | ~14.2 |
| -C(=O)-CH2-C H3 | ~9.2 | |
| -C(=O)-C H2-CH3 | ~27.7 | |
| -O-C H2-CH3 | ~60.5 | |
| -C (=O)- | ~174.6 | |
| 2-Butanone | -C(=O)-C H3 | ~29.5 |
| -C(=O)-CH2-C H3 | ~7.9 | |
| -C(=O)-C H2-CH3 | ~36.8 | |
| -C (=O)- | ~208.9 | |
| Ethanol | -C H3 | ~18.4 |
| -C H2- | ~57.9 | |
| Diethyl Ether | -C H3 | ~15.4 |
| -O-C H2- | ~65.9 |
Experimental Protocols
General Purification Protocol for this compound
A common method for purifying β-diketones like this compound involves the formation of a copper(II) complex, which can be selectively precipitated and then decomposed to yield the purified product.
Materials:
-
Crude this compound
-
Ethanol
-
Copper(II) acetate monohydrate
-
Diethyl ether
-
Dilute sulfuric acid (e.g., 10%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of ethanol.
-
Complex Formation: In a separate flask, prepare a solution of copper(II) acetate monohydrate in water. Slowly add the copper(II) acetate solution to the ethanolic solution of the crude diketone with stirring. A blue or green precipitate of the copper(II) bis(3,5-heptanedionate) complex should form.
-
Isolation of the Complex: Collect the precipitated complex by vacuum filtration and wash it with cold ethanol and then with water to remove unreacted starting materials and other water-soluble impurities.
-
Decomposition of the Complex: Suspend the copper complex in diethyl ether. With vigorous stirring, add dilute sulfuric acid dropwise. The color of the ether layer should change as the free diketone is liberated, and the aqueous layer will turn blue due to the formation of copper sulfate.
-
Extraction: Separate the ether layer. Extract the aqueous layer with two more portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the ether solution over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting impurities in the NMR spectrum of this compound.
Caption: A flowchart for identifying and resolving impurities in a this compound NMR spectrum.
Technical Support Center: Storage and Handling of 3,5-Heptanedione
For researchers, scientists, and drug development professionals utilizing 3,5-Heptanedione, ensuring its stability during storage is paramount to the success and reproducibility of experiments. This guide provides troubleshooting advice and frequently asked questions to prevent the degradation of this key beta-dicarbonyl compound.
Troubleshooting Guide: Common Issues with this compound Storage
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing) | Oxidation or photodegradation | Store in an amber vial under an inert atmosphere (e.g., nitrogen or argon) and protect from light. |
| Change in Viscosity or Presence of Precipitate | Polymerization or hydrolysis | Ensure the storage container is tightly sealed to prevent moisture ingress. Store at recommended cool temperatures. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower purity | Re-evaluate storage conditions. Test the purity of the compound before use. |
| Appearance of New Peaks in Analytical Chromatograms (GC/HPLC) | Formation of degradation products | Refer to the section on Potential Degradation Pathways to identify possible impurities. Implement a stability testing protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture absorption.[1][2]
Q2: How does exposure to air affect this compound?
A2: Exposure to atmospheric oxygen can lead to oxidative degradation of this compound. The active methylene group situated between the two carbonyl groups is susceptible to oxidation, which can lead to the formation of various byproducts and a decrease in the compound's purity.
Q3: Is this compound sensitive to light?
A3: Yes, as a beta-dicarbonyl compound, this compound can be susceptible to photodegradation.[3][4][5] Exposure to UV light can initiate photochemical reactions, leading to the breakdown of the molecule. It is crucial to store it in light-resistant containers, such as amber glass vials.
Q4: What is the impact of moisture on the stability of this compound?
A4: Moisture can lead to the hydrolysis of this compound, although this process is generally slower than for esters. The presence of water can facilitate the cleavage of the dicarbonyl moiety over time, especially if acidic or basic impurities are present.
Q5: Can this compound undergo polymerization during storage?
A5: While less common for simple beta-diketones under proper storage conditions, the potential for self-condensation or polymerization exists, particularly if the compound is exposed to catalysts, high temperatures, or UV light over extended periods.
Potential Degradation Pathways
Understanding the potential chemical transformations that this compound may undergo is crucial for troubleshooting and developing appropriate analytical methods.
Caption: Potential degradation routes for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential volatile degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated based on the relative peak areas.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
This protocol provides a framework for developing an HPLC method to quantify this compound and its non-volatile degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B to elute more non-polar compounds. A typical starting point could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a diode array detector can be used to determine the optimal wavelength, typically around 270 nm for the enol form).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase and perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to generate degradation products.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a stability study on this compound.
References
Navigating the Scale-Up of 3,5-Heptanedione Production: A Technical Support Guide
For researchers, scientists, and professionals in drug development, scaling up the synthesis of key intermediates like 3,5-Heptanedione presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and purification of this compound, particularly when scaling up the reaction.
Issue 1: Low Yield of this compound
Q: We are experiencing a significant drop in yield for the Claisen condensation reaction to produce this compound upon scaling up from a gram-scale to a multi-liter reactor. What are the potential causes and solutions?
A: A decrease in yield during scale-up is a common problem and can be attributed to several factors:
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing of the reactants (methyl ethyl ketone and ethyl propionate) and the catalyst (e.g., sodium methoxide) is more challenging. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction and the formation of side products.
-
Solution: Optimize the agitation speed and consider using a different type of impeller (e.g., a turbine stirrer instead of an anchor stirrer) to improve mixing efficiency. For very large-scale reactions, consider the use of baffled reactors to enhance turbulence.
-
-
Poor Temperature Control: The Claisen condensation is an exothermic reaction. In a larger volume, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[1] An uncontrolled increase in temperature can lead to side reactions, such as self-condensation of the ketone or decomposition of the product.
-
Solution: Implement a more robust temperature control system. This may involve using a jacketed reactor with a circulating heating/cooling fluid and ensuring the heat transfer fluid has a sufficiently high heat capacity. Slow, controlled addition of one of the reactants can also help manage the exotherm.
-
-
Catalyst Deactivation: The alkali metal alkoxide catalyst is sensitive to moisture. In a larger scale setup, there are more potential points of entry for atmospheric moisture, which can neutralize the catalyst and halt the reaction.
-
Solution: Ensure all reactants, solvents (if used), and the reactor are thoroughly dried before starting the reaction. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions can become more prevalent. One common side reaction is the self-condensation of methyl ethyl ketone.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress (e.g., by GC analysis) to determine the optimal reaction time. Using an excess of ethyl propionate can also help to favor the desired cross-condensation reaction.[2]
-
Issue 2: Difficulties in Product Purification
Q: We are struggling to purify this compound at a larger scale. Column chromatography, which we used at the lab scale, is not practical. What are the recommended industrial purification methods?
A: Large-scale purification requires methods that are both efficient and economically viable. For this compound, a common and effective method is through the formation of a copper chelate.[3][4][5]
-
Purification via Copper Chelate Formation:
-
The crude this compound is reacted with a copper(II) salt (e.g., copper(II) nitrate or copper(II) acetate) in a suitable solvent.[3][5] This forms a stable, often crystalline, copper(II) chelate of the diketone, which precipitates out of the solution.
-
The precipitated chelate is then isolated by filtration and washed to remove impurities.
-
The purified chelate is subsequently decomposed by treatment with a strong acid (e.g., sulfuric acid) to regenerate the pure this compound.[3][4]
-
The final product is then extracted with an organic solvent and isolated by distillation.
-
-
Fractional Distillation under Reduced Pressure: For crude products with a relatively low level of impurities with different boiling points, fractional distillation under reduced pressure can be an effective purification method.
Issue 3: Product Instability and Color Formation
Q: During scale-up, we have observed that our final product is often colored (yellow to brownish) and seems to degrade over time. What causes this and how can we prevent it?
A: The appearance of color and degradation can be due to several factors:
-
Presence of Impurities: Aldehydic impurities can be unstable and lead to the formation of colored byproducts.[6]
-
Decomposition at High Temperatures: Beta-diketones can be susceptible to decomposition at elevated temperatures, especially in the presence of acidic or basic impurities.[7]
-
Air Oxidation: Prolonged exposure to air can lead to oxidation of the diketone.
Solutions:
-
Thorough Purification: Employing the copper chelate purification method is highly effective at removing impurities that can cause color formation.[3][4]
-
Controlled Distillation: When using distillation for purification, ensure it is performed under reduced pressure to lower the boiling point and minimize thermal stress on the product.
-
Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the large-scale synthesis of this compound?
A1: For industrial-scale production, alkali metal alkoxides such as sodium methoxide or sodium ethoxide are preferred.[2][3] These are cost-effective and safer to handle compared to alternatives like sodium hydride, which poses significant safety risks on a large scale.[2]
Q2: Is a solvent necessary for the Claisen condensation to produce this compound?
A2: A significant advantage for industrial production is that the reaction can be carried out without a solvent.[3][9] This "solvent-free" approach reduces production costs, minimizes waste generation, and simplifies product work-up.[3] The excess ethyl propionate can act as the reaction medium.
Q3: What are the key safety considerations when scaling up this compound production?
A3: Key safety considerations include:
-
Handling of Alkali Metal Alkoxides: These are corrosive and react violently with water. Appropriate personal protective equipment (PPE) should be worn, and they must be handled in a dry, inert atmosphere.
-
Exothermic Reaction: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. A robust cooling system and controlled addition of reactants are crucial.[1]
-
Flammable Materials: Methyl ethyl ketone and ethyl propionate are flammable liquids. The reaction should be carried out in a well-ventilated area, away from ignition sources, and using explosion-proof equipment.
Q4: How can I monitor the progress of the reaction at a large scale?
A4: At a large scale, taking representative samples for analysis is key. Gas chromatography (GC) is a suitable method to monitor the consumption of the limiting reactant (methyl ethyl ketone) and the formation of the product, this compound.[3] This allows for the determination of the optimal reaction time and helps to minimize the formation of byproducts from prolonged reaction times or excessive temperatures.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound at a laboratory scale, based on the solvent-free method. Data for a larger, kilogram-scale production would aim to maintain or improve upon these metrics through careful process optimization.
| Parameter | Laboratory Scale (1-Liter Reactor)[3] | Target for Kilogram Scale |
| Reactants | ||
| Methyl Ethyl Ketone | 72g (1.0 mol) | Scaled proportionally |
| Ethyl Propionate | 510g (5.0 mol) | Scaled proportionally |
| Sodium Methoxide | 135g (2.5 mol) | Scaled proportionally |
| Reaction Conditions | ||
| Temperature | 70°C | Optimized for heat transfer |
| Reaction Time | 10 hours | Optimized by process monitoring |
| Results | ||
| Crude Yield | ~40% | >40% |
| Final Yield (after purification) | 36.8% | >35% |
| Purity (by GC) | 98% | ≥98% |
Experimental Protocols
Solvent-Free Synthesis of this compound (Lab-Scale Example) [3]
Materials:
-
Four-necked flask (1000 mL) equipped with a mechanical stirrer, dropping funnel, and condenser
-
Ethyl propionate (510g)
-
Sodium methoxide (135g, solid)
-
Methyl ethyl ketone (72g)
-
Water (200g)
-
Dilute hydrochloric acid
-
Copper(II) nitrate
-
Methanol
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To the 1000 mL four-necked flask, add 510g of ethyl propionate and 135g of solid sodium methoxide.
-
With stirring, heat the mixture to 70°C.
-
Over a period of 5 hours, add 72g of methyl ethyl ketone using the dropping funnel.
-
Continue stirring the reaction mixture at 70°C for an additional 5 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add 200g of water.
-
Adjust the pH of the solution to 7.0 with dilute hydrochloric acid.
-
Allow the layers to separate and collect the organic layer.
-
Recover the unreacted ethyl propionate and the crude this compound by distillation under reduced pressure.
Purification via Copper Chelate Formation (Lab-Scale Example) [3]
-
Dissolve the crude this compound in 150 mL of methanol.
-
Prepare a solution of 60g of copper(II) nitrate in 250g of water and add it to the methanolic solution of the crude product to form the copper chelate.
-
Isolate the precipitated inner complex.
-
Dissolve the complex in 8000 mL of 15% dilute sulfuric acid.
-
Extract the aqueous solution three times with 300 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Recover the dichloromethane by distillation to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound production.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. CN102351673A - Preparation technique of this compound - Google Patents [patents.google.com]
- 3. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 4. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Page loading... [guidechem.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
managing reaction temperature in 3,5-Heptanedione synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for managing reaction temperature during the synthesis of 3,5-Heptanedione.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound via Claisen condensation?
A1: The optimal temperature for this compound synthesis depends on the specific reactants, base, and solvent system used. Generally, the reaction is conducted at temperatures ranging from room temperature to the reflux temperature of the solvent. For instance, a solvent-free approach using sodium methoxide as a catalyst can be effectively carried out by heating the initial mixture to 70°C.[1] Another method using sodium hydride in benzene involves heating to reflux, then cooling to 60°C for the addition of reactants. Milder conditions, such as room temperature or gentle heating (30-60°C), are also common to control the reaction rate and minimize side products.
Q2: How critical is temperature control to the success of the synthesis?
A2: Temperature control is a critical parameter in the synthesis of this compound. Inadequate temperature management can lead to a variety of issues, including low yields, the formation of multiple byproducts, and in some cases, thermal decomposition of the product. Higher temperatures can accelerate the reaction but may also promote unwanted side reactions.[2]
Q3: What are the potential side reactions if the temperature is not controlled properly?
A3: If the reaction temperature is too high, several side reactions can occur. These may include self-condensation of the methyl ethyl ketone starting material, which can lead to a complex mixture of products. Elevated temperatures can also promote the formation of by-products from subsequent reactions of the desired product.[2] Conversely, if the temperature is too low, the reaction may be slow or incomplete, resulting in a low yield.
Q4: Can the reaction be performed at sub-zero temperatures?
A4: While some variations of the Claisen condensation can be performed at low temperatures, such as -70°C, these conditions are often difficult to maintain and may not be practical for larger-scale industrial production. Such low temperatures are typically employed for highly sensitive substrates or to achieve specific stereoselectivity, which is not a primary concern for the synthesis of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Reaction temperature is too low: The activation energy for the reaction is not being met, leading to a slow or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by a suitable method like TLC or GC. For solvent-based reactions, consider heating to reflux. |
| Base is inactive or insufficient: The base is crucial for the deprotonation of the ketone to form the nucleophilic enolate. | Ensure the base is fresh and has been handled under anhydrous conditions. Use a stoichiometric amount of a strong base like sodium ethoxide or sodium hydride. | |
| Formation of Multiple Products/Impurities | Reaction temperature is too high: High temperatures can lead to side reactions, such as the self-condensation of methyl ethyl ketone or other secondary reactions.[2] | Reduce the reaction temperature. If using reflux, consider a lower boiling point solvent. Alternatively, add the reactants dropwise to a heated mixture to better control the exotherm. |
| Reaction time is too long: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products. | Optimize the reaction time by monitoring the consumption of the starting materials. Once the reaction is complete, proceed with the work-up promptly. | |
| Darkening of the Reaction Mixture | Decomposition of reactants or product: Excessive heat can cause the organic compounds to decompose, leading to a dark-colored mixture and reduced yield. | Immediately reduce the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can be exacerbated by high temperatures. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a Claisen condensation for the synthesis of this compound.
Materials:
-
Ethyl propionate
-
Methyl ethyl ketone
-
Sodium methoxide (solid)
-
Dilute hydrochloric acid
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under controlled temperature and inert atmosphere.
Procedure:
-
Reaction Setup: In a dry, four-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, add ethyl propionate (e.g., 510g) and solid sodium methoxide (e.g., 135g).
-
Initial Heating: Under continuous stirring, heat the mixture to 70°C.
-
Reactant Addition: Over a period of 5 hours, add methyl ethyl ketone (e.g., 72g) dropwise using the dropping funnel. Maintain the reaction temperature at 70°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 70°C for an additional 5 hours.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly add water (e.g., 200g) dropwise. Carefully neutralize the mixture to a pH of 7.0 with dilute hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer.
-
Purification: The crude product can be purified by distillation under reduced pressure.
Quantitative Data Summary
| Synthesis Method | Reactants | Base | Solvent | Temperature (°C) | Yield | Reference |
| Solvent-Free Claisen | Methyl ethyl ketone, Ethyl propionate | Sodium methoxide | None | 70 | ~40% (crude) | [1] |
| NaH in Benzene | 2-Butanone, Ethyl propionate | Sodium hydride (NaH) | Benzene | Reflux, then 60 | ~49.6% | |
| General Claisen | Ketone, Ester | Sodium ethoxide | Ethanol | Room Temp to Reflux | Variable | |
| Low-Temperature Claisen | Specific substrates | Strong, non-nucleophilic bases (e.g., LDA) | Aprotic (e.g., THF) | -78 to 0 | Variable |
Diagrams
Caption: Troubleshooting workflow for temperature-related issues.
References
Technical Support Center: Catalyst Poisoning in Reactions Using 3,5-Heptanedione Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions utilizing 3,5-Heptanedione and other β-diketonate ligands.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation.
| Symptom | Possible Cause | Suggested Actions |
| Sudden and significant drop in catalyst activity | Catalyst Poisoning: Strong chemisorption of impurities on the active sites of the catalyst.[1] | 1. Identify the Poison Source: Review all reagents, solvents, and gas sources for potential contaminants. Common poisons include sulfur compounds, halides, carbon monoxide, and heavy metals.[1][2] 2. Feedstock Purification: Implement a purification step for reactants and solvents to remove suspected poisons before they come into contact with the catalyst.[1] 3. Catalyst Regeneration: Attempt a suitable regeneration protocol. (see Experimental Protocols section). |
| Gradual decrease in reaction rate over time or upon catalyst recycling | Coking or Fouling: Deposition of carbonaceous materials or other insoluble byproducts on the catalyst surface, blocking active sites.[2] | 1. Modify Reaction Conditions: Lower the reaction temperature or pressure to minimize side reactions that lead to coke formation. 2. Improve Mixing: Ensure efficient agitation to prevent localized high concentrations of reactants or intermediates on the catalyst surface. 3. Regeneration: Perform oxidative regeneration to burn off carbonaceous deposits.[3] |
| Irreversible loss of activity, especially after exposure to high temperatures | Sintering/Agglomeration: The agglomeration of metal particles, leading to a reduction in the active surface area.[4] | 1. Optimize Temperature: Operate at the lowest effective temperature to reduce the rate of sintering. 2. Choose a Stable Support: Select a catalyst with a high-surface-area and thermally stable support material. 3. Catalyst Replacement: Sintering is often an irreversible process, and replacement with a fresh catalyst may be necessary. |
| Loss of catalyst activity with evidence of the metal in the product solution | Leaching: Dissolution of the active metal from the support into the reaction medium. | 1. Optimize Solvent and pH: Select a solvent system that minimizes the solubility of the metal complex. 2. Immobilization: Utilize a catalyst with a strong anchor to the support to minimize metal leaching. |
| Inconsistent reaction rates between batches | Variable Reagent Quality: Trace impurities in reagents or solvents that act as inhibitors. | 1. Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and from a reliable source. 2. Implement Quality Control: Perform analytical tests on incoming reagents to check for known potential poisons. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in reactions using β-diketonate ligands?
A1: While specific poisons can be reaction-dependent, common catalyst poisons that can affect metal complexes with β-diketonate ligands include:
-
Sulfur compounds: (e.g., thiols, sulfides) are notorious for poisoning noble metal catalysts.[1]
-
Carbon monoxide (CO): Can strongly adsorb to metal centers and block active sites.[2]
-
Halides: Can alter the electronic properties of the catalyst or cause corrosion.[2]
-
Heavy metals: (e.g., lead, mercury, arsenic) can form stable alloys or complexes with the active metal, deactivating it.[1]
-
Ketone and diketone byproducts: Strong adsorption of ketone and diketone byproducts and their fragmentation products can be responsible for the deactivation of supported platinum catalysts.[5]
Q2: Can the this compound ligand itself be a source of catalyst deactivation?
A2: Under certain reaction conditions, particularly at elevated temperatures, β-diketonate ligands can undergo decomposition. This degradation can lead to the formation of byproducts that may foul the catalyst surface or alter the structure of the active species, resulting in deactivation.
Q3: How can I determine if my catalyst is poisoned?
A3: Catalyst poisoning can be identified through several observations:
-
A sharp, often irreversible, decline in catalytic activity and selectivity.
-
A change in the physical appearance of the catalyst (e.g., color change).
-
Analysis of the reaction mixture or the catalyst surface for the presence of known poisons using techniques like spectroscopy (e.g., XPS, IR) or chromatography (e.g., GC-MS).[1]
Q4: Is it possible to regenerate a poisoned catalyst with this compound ligands?
A4: Regeneration is sometimes possible, depending on the nature of the poison and the type of deactivation.
-
For poisoning by adsorbed species: Thermal treatment or washing with a suitable solvent may remove the poison and restore activity.[3]
-
For coking/fouling: A controlled oxidation (e.g., calcination in air) can burn off carbonaceous deposits.[3]
-
For sintering: This is generally irreversible, and the catalyst will likely need to be replaced.
Q5: What preventative measures can I take to avoid catalyst poisoning?
A5: The most effective strategy is prevention:
-
Use high-purity reagents and solvents: This is the most critical step to avoid introducing external poisons.
-
Purify the feed stream: If impurities are known to be present in the starting materials, use a purification method like passing them through a guard bed of adsorbent material before they enter the reactor.[1]
-
Optimize reaction conditions: Operate at the lowest possible temperature and pressure that still affords a good reaction rate to minimize side reactions and catalyst degradation.
-
Work under an inert atmosphere: For air- or moisture-sensitive catalysts, using a glovebox or Schlenk line techniques can prevent deactivation.
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of different poisons on catalyst performance from a study on Pt/γ-Al2O3 catalysts, which can be analogous to systems with this compound ligands.
| Poisoning Agent (Diketone) | Extent of Poisoning (% reduction in subsequent methanol dehydrogenation) |
| 2,3-Butanedione | ~60% |
| 2,4-Pentanediol | ~55% |
| 3,4-Hexanedione | ~70% |
| Mesityl oxide | ~85% |
Data adapted from a study on the poisoning of Pt/γ-Al2O3 catalysts by ketone and diketone-derived surface species.[5]
Experimental Protocols
Protocol 1: Testing for Catalyst Susceptibility to a Potential Poison
Objective: To determine if a specific compound is acting as a poison to the catalytic system.
Methodology:
-
Baseline Reaction: Run the catalytic reaction under standard, optimized conditions with a fresh catalyst. Monitor the reaction rate and conversion to establish a baseline performance.
-
Doped Reaction: Run the reaction under the same conditions, but add a small, known amount of the suspected poison to the reaction mixture at the beginning of the experiment.
-
In-situ Poisoning: Alternatively, after the baseline reaction has proceeded for a certain amount of time, inject a small amount of the suspected poison into the reaction mixture and monitor any changes in the reaction rate.
-
Analysis: Compare the reaction profiles of the baseline and the poisoned reaction. A significant decrease in the rate or conversion in the presence of the added compound indicates that it is a catalyst poison.
Protocol 2: Oxidative Regeneration of a Coked Catalyst
Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst.
Methodology:
-
Catalyst Recovery: After the reaction, carefully recover the solid catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the catalyst with a suitable solvent to remove any adsorbed reactants and products. Dry the catalyst under vacuum.
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst under a slow flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂). The temperature should be ramped up slowly to a final temperature that is sufficient to burn off the coke without causing thermal damage (sintering) to the catalyst. This temperature is often determined by thermogravimetric analysis (TGA) of the coked catalyst.
-
Reduction (if necessary): For catalysts where the active species is a reduced metal, the oxidative treatment may need to be followed by a reduction step (e.g., heating under a flow of hydrogen).
-
Activity Testing: Test the activity of the regenerated catalyst under standard reaction conditions to determine the extent of activity recovery.
Visualizations
Caption: Mechanism of catalyst poisoning by blocking of active sites.
Caption: Troubleshooting workflow for catalyst deactivation.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity in 3,5-Heptanedione Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the selective synthesis and modification of 3,5-Heptanedione and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of selectivity to consider when working with this compound and its derivatives?
A1: When designing reactions involving this compound, a symmetrical β-diketone, or its unsymmetrical derivatives, three main types of selectivity are critical:
-
Chemoselectivity: This involves discriminating between the two carbonyl groups and the acidic α-protons. For instance, a reaction might selectively target one carbonyl for reduction or addition, leaving the other untouched.[1][2]
-
Regioselectivity: In reactions with unsymmetrical derivatives of this compound, regioselectivity determines which α-carbon is deprotonated and undergoes reaction, or which carbonyl group reacts.[2][3][4] For example, in an alkylation reaction, the choice of base and reaction conditions can dictate which constitutional isomer is formed as the major product.[3][4]
-
Stereoselectivity: This is crucial when a new chiral center is created. It is further divided into:
Q2: How can I control the chemoselective reduction of one carbonyl group in a β-diketone?
A2: Achieving chemoselective reduction of one carbonyl in a β-diketone to form a β-hydroxyketone requires mild and selective reducing agents. The Luche reduction, which uses sodium borohydride (NaBH₄) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent (typically methanol), is highly effective.[6][7] This system preferentially performs a 1,2-reduction on the more accessible carbonyl group while minimizing competing reactions. For α,β-unsaturated ketones, this method selectively reduces the carbonyl over the alkene.[6][7]
Q3: What general laboratory practices are crucial for maximizing yield and selectivity?
A3: Consistently low yields or poor selectivity can often be traced back to fundamental experimental techniques.[8][9] Key areas to focus on include:
-
Reagent and Solvent Purity: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions like those involving enolates.[8][9]
-
Inert Atmosphere: Use an inert atmosphere (e.g., Argon or Nitrogen) for reactions involving strong bases (like LDA) or air-sensitive catalysts to prevent degradation.
-
Temperature Control: Maintain strict temperature control, especially during the addition of reagents, as many reactions are highly exothermic. Adding reagents dropwise at a low temperature can prevent side reactions.[8]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product decomposition from prolonged stirring.[10]
-
Careful Workup and Purification: Ensure all material is quantitatively transferred during workup. Losses during extraction, drying, and chromatography can significantly lower the overall yield.[8]
Troubleshooting Guides
Guide 1: Improving Low Enantioselectivity in Asymmetric Alkylation
Problem: My asymmetric α-alkylation of this compound results in a high yield but low enantiomeric excess (ee%), producing a near-racemic mixture.
Analysis: Low enantioselectivity in asymmetric catalysis is typically caused by an inefficient transfer of chirality from the catalyst to the substrate. This can stem from issues with the catalyst system, reaction conditions, or the substrate itself.
Solutions and Optimization Strategies:
-
Evaluate the Catalyst System: The choice of chiral catalyst or ligand is paramount. Organocatalysts, transition metal complexes, and enzymes all offer different advantages.
-
Optimize Reaction Conditions: Temperature, solvent, and the nature of the base can have a profound impact on enantioselectivity.
-
Modify the Substrate: In some cases, derivatizing the β-diketone can enhance steric hindrance, leading to better facial discrimination by the catalyst.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting decision tree for improving low enantioselectivity.
Table 1: Comparison of Catalytic Systems for Asymmetric Reactions of β-Diketones
| Reaction Type | Catalyst/Ligand System | Typical Electrophile | Solvent | Temp (°C) | Yield (%) | ee% / d.r. |
| Allylic Alkylation | (S,S)-Aminosilane Catalyst | Allyl Silane | CHCl₃ | 23 | 70-95 | 90-99% ee |
| Michael Addition | Chiral Phase-Transfer Catalyst | α,β-Unsaturated Ketone | Toluene | -20 | 85-99 | >99% ee |
| Alkylation | Evans Oxazolidinone Auxiliary | Alkyl Halide | THF | -78 to 0 | 80-97 | >95:5 d.r. |
| Alkylation | TrpB Enzyme Variant | Serine-derived electrophile | Aqueous Buffer | 37 | High | High |
| Note: Data is compiled from representative literature on β-diketone and ketone alkylations and may vary based on specific substrates and conditions.[11][12][13] |
Key Experimental Protocol: Asymmetric Allylation of this compound
This protocol is a general guideline based on methods for the direct enantioselective allylation of β-diketones.[11]
-
Preparation: To a flame-dried, argon-purged reaction vessel, add this compound (1.0 equiv).
-
Solvent and Catalyst Addition: Dissolve the diketone in anhydrous chloroform (to make a 0.1 M solution). Add the chiral aminosilane catalyst (e.g., (S,S)-3, 1.2 equiv).
-
Reaction: Stir the resulting mixture at ambient temperature (~23 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the mixture to -40 °C. Add tetrabutylammonium fluoride (TBAF) (4.0 equiv, 1 M in THF) and maintain the temperature at -40 °C for 1 hour.
-
Extraction: Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to ambient temperature. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched product.
-
Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Guide 2: Optimizing the Knoevenagel Condensation
Problem: My Knoevenagel condensation between this compound and an aldehyde is giving a low yield, and I observe the formation of multiple byproducts, including a self-condensation product of the diketone.
Analysis: The Knoevenagel condensation is a base-catalyzed reaction where an active methylene compound adds to a carbonyl group, followed by dehydration.[14][15] Low yields can result from an inappropriate choice of catalyst, harsh reaction conditions leading to side reactions, or an unfavorable reaction equilibrium.[16] Using a strong base can induce self-condensation of the diketone.[15]
Solutions and Optimization Strategies:
-
Catalyst Selection: The reaction is typically catalyzed by a weak base. Piperidine, pyridine, or ammonium salts are common. For improved yields and milder conditions, ionic liquids or solid-phase catalysts can be used.[14][17]
-
Reaction Conditions:
-
Solvent: While classic protocols use solvents like ethanol or benzene, solvent-free conditions or using recyclable ionic liquids can improve outcomes.[14][18]
-
Water Removal: The reaction produces water. Removing it, for example, with a Dean-Stark apparatus in refluxing toluene, can drive the equilibrium toward the product.
-
-
Minimize Side Reactions: Use a mild, weakly basic catalyst to prevent the self-condensation of this compound.[15] Ensure equimolar amounts of reactants unless an excess of one is shown to improve the yield.
Reaction Pathway: Knoevenagel Condensation
Caption: Simplified pathway of the Knoevenagel condensation and a common side reaction.
Table 2: Effect of Catalyst and Conditions on Knoevenagel Condensation
| Aldehyde | Active Methylene Cmpd. | Catalyst | Solvent | Conditions | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux, 4h | High |
| Benzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | RT | High |
| Various Aldehydes | Malononitrile | DBU | Solvent-free | 100°C, 5h | >90 |
| Acetone | Cyanoacetic Acid | Pyridine | Benzene | Reflux | Good |
| Various Aldehydes | Various | Ionic Liquid | [bmim]BF₄ | RT | 85-98 |
| This table summarizes conditions from various literature sources to show the versatility of the reaction.[18][19] |
Key Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a general procedure for the condensation of an aldehyde with a β-diketone.[18]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the aldehyde (1.0 eq), this compound (1.1 eq), and absolute ethanol as the solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture using a syringe.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup and Extraction: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to neutralize the piperidine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure α,β-unsaturated product.
Logical Relationship Diagram: Factors Influencing Reaction Selectivity
Caption: Interplay of key factors that determine the selectivity of a chemical reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 3. Regioselectivity - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. ACG Publications - Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Alkylation of Ketones Catalyzed by Engineered TrpB - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. publications.aston.ac.uk [publications.aston.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Albumin-directed stereoselective reduction of 1,3-diketones and β-hydroxyketones to antidiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
removal of unreacted starting materials from 3,5-Heptanedione
This technical support guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from 3,5-Heptanedione, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials in the synthesis of this compound?
A1: The most common synthesis route for this compound is the Claisen condensation of methyl ethyl ketone and ethyl propionate. Therefore, the primary unreacted starting materials you will encounter are methyl ethyl ketone and ethyl propionate.[1]
Q2: What is the most effective method for removing these unreacted starting materials?
A2: A highly effective and commonly used method is the formation of a copper(II) chelate of this compound. This complex precipitates from the reaction mixture, leaving the unreacted starting materials and other impurities in the solution. The purified this compound is then recovered by decomposing the copper complex with an acid.[1][2]
Q3: Can I use distillation to purify this compound directly from the crude reaction mixture?
A3: While fractional distillation can be used, it may be less effective if the boiling points of the unreacted starting materials are close to that of the product. This compound has a boiling point of approximately 175-177 °C.[2] Methyl ethyl ketone (boiling point ~80 °C) can be removed by simple distillation, but ethyl propionate (boiling point ~99 °C) might require more efficient fractional distillation. The copper chelate method is generally more robust for achieving high purity.
Q4: What purity levels can be expected from the copper chelate purification method?
A4: Purity levels of 97% and higher have been reported using the copper chelate purification method, followed by extraction and distillation.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of purified this compound | Incomplete formation of the copper chelate. | Ensure the correct stoichiometry of the copper salt (e.g., copper nitrate or copper chloride) is used. Adjust the pH of the solution to optimize complex formation. |
| Incomplete extraction of the product after acid decomposition. | Perform multiple extractions with a suitable organic solvent like dichloromethane. Ensure the aqueous layer is sufficiently acidified to fully decompose the copper complex. | |
| Product is still contaminated with starting materials after purification | Inefficient washing of the copper chelate precipitate. | Wash the filtered copper chelate thoroughly with a solvent in which the starting materials are soluble but the chelate is not (e.g., ethanol or water). |
| Incomplete removal of the extraction solvent. | Ensure complete removal of the extraction solvent (e.g., dichloromethane) by distillation or rotary evaporation before the final distillation of the product. | |
| The final product has a blue or green tint | Residual copper salts are present. | Wash the organic extract with a dilute acid solution and then with water to remove any remaining copper ions before drying and distillation. |
Quantitative Data Summary
| Purification Method | Starting Materials | Catalyst | Achieved Purity | Yield | Reference |
| Copper Chelation & Extraction | Methylethylketone, Ethyl propionate | Alkali metal alkoxide | 98% | 36.8% | [1] |
| Copper Chelation & Extraction | 2-Butanone, Ethyl propionate | Sodium Hydride | 97.3% | 49.6% | [2] |
Experimental Protocols
Key Experiment: Purification of this compound via Copper Chelate Formation
This protocol describes the purification of crude this compound containing unreacted methyl ethyl ketone and ethyl propionate.
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Copper(II) nitrate or Copper(II) chloride
-
Water
-
15-20% Sulfuric acid or dilute Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for filtration, extraction, and distillation
Procedure:
-
Dissolution of Crude Product: Dissolve the crude this compound in methanol or ethanol.
-
Formation of Copper Chelate: In a separate beaker, prepare a solution of copper(II) nitrate or copper(II) chloride in water. Add the copper salt solution to the solution of the crude product. A blue copper chelate of this compound will precipitate.[1][2]
-
Isolation of the Chelate: Collect the precipitated blue chelate by filtration. Wash the solid with water and then with a small amount of cold ethanol to remove residual unreacted starting materials.
-
Decomposition of the Chelate: Suspend the collected copper chelate in water and add 15-20% sulfuric acid or dilute hydrochloric acid until the solid dissolves and the solution becomes clear.[2]
-
Extraction of this compound: Transfer the acidic aqueous solution to a separatory funnel and extract the this compound with three portions of dichloromethane.[1][2]
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and then remove the dichloromethane by distillation or rotary evaporation.[1][2]
-
Final Purification (Optional): For very high purity, the resulting liquid can be further purified by fractional distillation under reduced pressure. The boiling point of this compound is 175-177 °C at atmospheric pressure.[2]
Process Diagrams
Caption: Workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to GC-MS and HPLC-UV Methods for Purity Validation of 3,5-Heptanedione
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key starting materials is a critical parameter in drug development and manufacturing. Ensuring the accurate identification and quantification of impurities is essential for safety, efficacy, and regulatory compliance. 3,5-Heptanedione, a versatile building block in organic synthesis, requires robust analytical methods for its purity assessment. This guide provides an objective comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the purity validation of this compound, supported by detailed experimental protocols.
Comparison of Analytical Methods: GC-MS vs. HPLC-UV
The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and its potential impurities, sensitivity and selectivity requirements, and available instrumentation. Below is a comparative summary of GC-MS and HPLC-UV for the analysis of this compound.
| Feature | GC-MS Method | HPLC-UV Method (with Derivatization) |
| Principle | Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass analysis for identification and quantification. | Separation of compounds in a liquid mobile phase based on their affinity for a stationary phase, with UV detection. Derivatization is required for UV detection of ketones. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. This compound is suitable for GC analysis. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Preparation | Simple dilution in a suitable organic solvent (e.g., methanol, dichloromethane). | More complex, requiring a derivatization step with an agent like 2,4-dinitrophenylhydrazine (DNPH) to make the ketone UV-active.[1][2] |
| Analysis Time | Typically faster run times compared to HPLC. | Can have longer run times, especially with gradient elution. |
| Selectivity | High selectivity due to both chromatographic separation and mass-based detection, allowing for definitive peak identification. | Selectivity is based on chromatographic retention time. Co-elution of impurities can be a challenge. |
| Sensitivity | Generally offers excellent sensitivity, especially in selected ion monitoring (SIM) mode. | Sensitivity is dependent on the molar absorptivity of the derivatized analyte. |
| Identification | Provides structural information from mass spectra, enabling the identification of unknown impurities. | Identification is based on comparing retention times with standards. |
| Pros | - High specificity and sensitivity. - Provides structural information for impurity identification. - Faster analysis time. | - Wide applicability to various compounds. - Well-established for routine quality control. |
| Cons | - Limited to volatile and thermally stable compounds. - Potential for thermal degradation of analytes in the injector. | - Requires a chromophore for UV detection, necessitating derivatization for ketones. - Derivatization adds complexity and potential for side reactions. - Co-elution can interfere with accurate quantification. |
Experimental Protocols
GC-MS Method for Purity Validation of this compound
This method is designed for the separation and quantification of this compound and the identification of potential process-related impurities, such as unreacted starting materials (methyl ethyl ketone, ethyl propionate) and self-condensation byproducts.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in and dilute to 50.0 mL with methanol.
-
Vortex to ensure complete dissolution.
2. GC-MS Conditions:
| Parameter | Value |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms (5% Phenyl-95% dimethylpolysoxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (40:1 ratio) |
| Oven Program | - Initial temperature: 50 °C, hold for 2 minutes - Ramp: 20 °C/min to 320 °C - Final hold: 5 minutes at 320 °C |
| Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
| Data Acquisition | Full Scan for impurity identification, Selected Ion Monitoring (SIM) for quantification of known impurities. |
3. Data Analysis:
-
The purity of this compound is determined by area percentage, assuming a response factor of 1 for all components.
-
Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Alternative Method: HPLC-UV with DNPH Derivatization
This method serves as an alternative for laboratories where GC-MS is not available or for orthogonal testing. It requires derivatization of the carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) to form UV-active hydrazones.[3]
1. Derivatization Procedure:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Sample Reaction: To 1.0 mL of the diluted this compound sample (prepared as in the GC-MS method), add 1.0 mL of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for 1 hour, protected from light.
2. HPLC-UV Conditions:
| Parameter | Value |
| HPLC System | HPLC with a UV-Vis detector |
| Column | C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | - 0-20 min: 50% to 90% B - 20-25 min: 90% B - 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Purity is determined by comparing the peak area of the derivatized this compound with that of a reference standard of known purity.
-
Impurities are quantified based on their peak areas relative to the main peak.
Visualizing the Workflow and Comparison
To better illustrate the analytical processes, the following diagrams outline the GC-MS workflow and a comparison of the two methodologies.
Caption: Workflow for this compound Purity Validation by GC-MS.
Caption: Comparison of GC-MS and HPLC-UV methods.
Conclusion
Both GC-MS and HPLC-UV can be employed for the purity validation of this compound. The GC-MS method offers superior specificity and the significant advantage of identifying unknown impurities through mass spectral data, with a simpler sample preparation protocol. This makes it a highly suitable method for in-depth impurity profiling during process development and for quality control. The HPLC-UV method, while requiring a more involved derivatization step, provides a viable alternative and can be used as an orthogonal technique to confirm purity results. The choice between these methods will ultimately depend on the specific requirements of the analysis and the instrumentation available.
References
A Comparative Guide to 3,5-Heptanedione and Acetylacetone as Chelating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact the outcome of experimental and therapeutic strategies. This guide provides a detailed comparison of two common β-diketone chelating agents: 3,5-Heptanedione and acetylacetone, offering insights into their respective properties, performance, and experimental applications.
Introduction to β-Diketone Chelating Agents
β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single methylene group. This unique structural arrangement allows them to exist in a tautomeric equilibrium between the keto and enol forms. The enol form can be deprotonated to form a bidentate ligand, which can then coordinate with a metal ion to form a stable six-membered chelate ring. This chelation is a cornerstone of their utility in a wide range of applications, from catalysis and materials science to analytical chemistry and drug delivery.
Acetylacetone (2,4-pentanedione) is the simplest β-diketone and has been extensively studied and utilized as a chelating agent. Its small size and well-understood coordination chemistry make it a versatile and widely available choice. This compound, on the other hand, is a structural analogue of acetylacetone, with ethyl groups replacing the methyl groups. This seemingly minor structural difference can lead to significant changes in the chelation properties and the characteristics of the resulting metal complexes.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental properties of a chelating agent dictate its behavior in solution and its interaction with metal ions. Here, we compare the key physicochemical parameters of this compound and acetylacetone.
| Property | This compound | Acetylacetone |
| Molecular Formula | C7H12O2 | C5H8O2 |
| Molecular Weight | 128.17 g/mol | 100.12 g/mol |
| Boiling Point | 175-177 °C | 140.4 °C[1] |
| Density | 0.946 g/mL at 25 °C[2] | 0.975 g/mL at 25 °C[1] |
| pKa | 9.63 ± 0.10 (Predicted)[2] | ~8.99 (at 25 °C, I=0) |
The most notable difference lies in their acidity, as indicated by their pKa values. The predicted pKa of this compound is slightly higher than that of acetylacetone. A higher pKa value suggests that this compound is a weaker acid and its enolate, the active chelating species, is a stronger base. This can have implications for the pH range over which chelation occurs and the stability of the resulting metal complexes.
Chelation Performance: Stability and Steric Effects
The stability of the metal-ligand complex is a critical measure of a chelating agent's effectiveness. The stability constant (log K) quantifies the equilibrium of the complex formation. While extensive stability constant data is available for acetylacetone with a wide array of metal ions, directly comparable quantitative data for this compound is less common in the literature.
However, the structural difference between the two molecules—the presence of ethyl groups in this compound versus methyl groups in acetylacetone—provides a basis for a qualitative comparison based on steric hindrance. The bulkier ethyl groups in this compound can introduce steric strain in the resulting metal complex. This steric hindrance can, in some cases, lead to a decrease in the stability of the complex compared to its acetylacetonate counterpart, particularly with smaller metal ions. Conversely, for larger metal ions, the increased steric bulk might offer better shielding of the metal center, potentially influencing the complex's reactivity and solubility.
Research on sterically hindered β-diketones suggests that bulky alkyl groups can significantly influence the coordination environment and reactivity of the metal center.[3] While this does not provide a direct quantitative comparison, it underscores the importance of considering the steric profile of the chelating agent in relation to the specific metal ion and the desired properties of the complex.
Experimental Protocols: Synthesis of Metal Complexes
The synthesis of metal complexes with both this compound and acetylacetone generally follows similar procedures, involving the reaction of the β-diketone with a metal salt in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand.
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of metal β-diketonate complexes.
Experimental Protocol: Synthesis of Copper(II) Acetylacetonate
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Acetylacetone (C₅H₈O₂)
-
Ammonia solution (aqueous)
-
Ethanol
-
Distilled water
Procedure:
-
Dissolve a specific amount of copper(II) sulfate pentahydrate in distilled water.
-
In a separate beaker, dissolve acetylacetone in ethanol.
-
Slowly add the acetylacetone solution to the copper(II) sulfate solution with constant stirring.
-
Add ammonia solution dropwise to the mixture until a precipitate forms. The ammonia acts as a base to deprotonate the acetylacetone.
-
Continue stirring for a specified period to ensure complete reaction.
-
Collect the precipitate by suction filtration and wash with distilled water and then with a small amount of ethanol.
-
Dry the resulting blue crystalline solid, copper(II) acetylacetonate.
Experimental Protocol: Synthesis of Copper(II) 3,5-Heptanedionate
A similar protocol can be adapted for the synthesis of copper(II) 3,5-heptanedionate. One documented method involves the formation of the copper chelate as part of the purification process for this compound.[2][4]
Materials:
-
Crude this compound
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Water
Procedure:
-
Dissolve the crude this compound in ethanol.
-
Prepare a solution of copper(II) chloride in water.
-
Add the copper(II) chloride solution to the ethanolic solution of this compound to form the copper salt chelate.
-
The resulting blue chelate can be collected by filtration.
For the synthesis of a pure complex for comparative studies, stoichiometric amounts of a soluble copper salt and purified this compound would be used, likely with a base to facilitate the reaction, analogous to the acetylacetonate synthesis.
Experimental Protocol: Synthesis of Iron(III) Acetylacetonate
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Acetylacetone (C₅H₈O₂)
-
Sodium acetate
-
Methanol
-
Water
Procedure:
-
Dissolve iron(III) chloride hexahydrate in water.
-
In a separate flask, dissolve acetylacetone in methanol.
-
Add the acetylacetone solution to the iron(III) chloride solution with stirring.
-
Prepare an aqueous solution of sodium acetate. Sodium acetate acts as a buffer and a base.
-
Slowly add the sodium acetate solution to the iron-acetylacetone mixture. A red precipitate of iron(III) acetylacetonate will form.
-
Heat the mixture gently and then cool it in an ice bath to complete the precipitation.
-
Collect the red crystalline product by suction filtration, wash with water, and air dry.[5]
A comparable protocol for the synthesis of iron(III) 3,5-heptanedionate would involve similar steps, substituting acetylacetone with this compound. The choice of solvent might need optimization due to potential differences in solubility of the ligand and the resulting complex.
Logical Relationship of Chelation
The process of chelation by β-diketones can be visualized as a series of equilibria.
Caption: The equilibrium processes involved in the chelation of a metal ion by a β-diketone.
Conclusion
Both this compound and acetylacetone are effective bidentate chelating agents, forming stable complexes with a variety of metal ions. The primary differences in their performance stem from the steric and electronic effects of their respective alkyl substituents.
-
Acetylacetone is a well-characterized, less sterically hindered chelating agent with a vast body of supporting literature, making it a reliable choice for a wide range of applications.
-
This compound , with its bulkier ethyl groups, introduces greater steric hindrance around the metal center. This may lead to complexes with different stabilities, solubilities, and reactivities compared to their acetylacetonate analogues. The higher predicted pKa of this compound suggests its enolate is a stronger base, which could influence the thermodynamics of complex formation.
The choice between these two chelating agents will ultimately depend on the specific requirements of the application. For routine applications where extensive data and predictability are paramount, acetylacetone remains the standard. However, for applications where the steric bulk of the ligand can be leveraged to fine-tune the properties of the metal complex—such as influencing catalytic selectivity or modifying solubility—this compound presents a valuable alternative that warrants experimental investigation. Further quantitative studies on the stability constants of this compound with a broader range of metal ions are needed to fully elucidate its comparative performance.
References
A Comparative Guide to β-Diketones in Metal Extraction: 3,5-Heptanedione in Focus
For researchers, scientists, and drug development professionals, the efficient extraction and separation of metal ions are critical processes. β-Diketones are a class of organic compounds widely employed as chelating agents in solvent extraction of metals. Their ability to form stable, neutral metal complexes facilitates the transfer of metal ions from an aqueous phase to an organic phase. This guide provides a comparative analysis of 3,5-Heptanedione against other common β-diketones, supported by experimental data and detailed protocols.
This report delves into the performance of this compound in comparison to other widely used β-diketones such as acetylacetone (2,4-pentanedione) and dibenzoylmethane. The comparison focuses on key performance indicators like extraction efficiency and the pH required for 50% metal extraction (pH₅₀).
Performance Comparison of β-Diketones in Metal Extraction
The selection of an appropriate β-diketone for metal extraction is contingent on several factors, primarily the target metal ion and the pH of the aqueous solution. Different β-diketones exhibit varying affinities and selectivities for different metals.
A study comparing acetylacetone, benzoylacetone, and dibenzoylmethane for the extraction of thirty different metal ions provides a valuable baseline for understanding the general behavior of this class of compounds. While direct comprehensive comparative data for this compound is limited in publicly available literature, its structural similarity to other dialkyl β-diketones allows for informed inferences about its potential performance. Generally, β-diketones with bulkier alkyl or aryl groups can exhibit enhanced lipophilicity, which may influence their distribution between the aqueous and organic phases and, consequently, their extraction efficiency.
For instance, in the extraction of Copper(II), β-diketones containing aromatic rings, such as benzoylacetone and dibenzoylmethane, have been shown to be more effective extractants than acetylacetone.[1] This is attributed to the increased stability of the resulting metal complexes.
Below is a table summarizing available quantitative data for the extraction of selected metal ions using different β-diketones.
| β-Diketone | Metal Ion | pH₅₀ | Maximum Extraction (%) | Solvent | Reference |
| This compound | Data not available | Data not available | Data not available | ||
| Acetylacetone | Copper(II) | 4.6 | ~95 | Chloroform | [2] |
| Acetylacetone | Beryllium(II) | 2.5 | >90 | Chloroform | [2] |
| Acetylacetone | Iron(III) | 2.0 | >98 | Chloroform | [2] |
| Dibenzoylmethane | Copper(II) | 2.8 | >99 | Carbon Tetrachloride | [3] |
| Dibenzoylmethane | Cobalt(II) | 5.5 | ~90 | Carbon Tetrachloride | [3] |
| Dibenzoylmethane | Nickel(II) | 5.8 | ~85 | Carbon Tetrachloride | [3] |
Note: The absence of data for this compound highlights a gap in the current scientific literature, presenting an opportunity for further research in this area.
Experimental Protocols
To ensure reproducibility and accuracy in metal extraction studies, a well-defined experimental protocol is essential. The following is a generalized methodology for determining the extraction efficiency of a β-diketone.
Protocol: Determination of Metal Extraction Efficiency
1. Preparation of Solutions:
-
Aqueous Phase: Prepare a stock solution of the metal salt (e.g., CuSO₄·5H₂O, NiCl₂·6H₂O) of a known concentration (e.g., 100 ppm) in deionized water. The pH of the aqueous phase should be adjusted to the desired value using appropriate buffer solutions or dilute acids/bases (e.g., HCl/NaOH).
-
Organic Phase: Prepare a solution of the β-diketone (e.g., this compound, acetylacetone) of a specific concentration (e.g., 0.1 M) in a water-immiscible organic solvent (e.g., chloroform, toluene, hexane).
2. Extraction Procedure:
-
In a separatory funnel, mix equal volumes (e.g., 20 mL) of the aqueous metal solution and the organic β-diketone solution.
-
Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
Carefully collect the aqueous phase for analysis.
3. Analysis:
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
The concentration of the metal ion extracted into the organic phase can be calculated by mass balance.
4. Calculation of Extraction Efficiency:
The percentage of metal extracted (%E) is calculated using the following formula:
%E = [ (C₀ - Cₐ) / C₀ ] * 100
Where:
-
C₀ is the initial concentration of the metal ion in the aqueous phase.
-
Cₐ is the concentration of the metal ion in the aqueous phase after extraction.
Visualization of the Metal Extraction Process
The underlying mechanism of metal extraction by β-diketones involves the formation of a neutral chelate complex. This process can be visualized to better understand the chemical transformations.
Mechanism of β-Diketone Metal Extraction
The extraction process begins with the tautomerization of the β-diketone from its keto form to the enol form. The enol form can then be deprotonated to form the enolate anion, which acts as a bidentate ligand, coordinating with the metal ion to form a neutral, lipophilic complex that is soluble in the organic phase.
References
A Spectroscopic Comparison of 3,5-Heptanedione Keto-Enol Tautomers
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between the keto and enol forms of β-dicarbonyl compounds is a fundamental concept in organic chemistry with significant implications for reactivity, complexation, and biological activity.[1][2] 3,5-Heptanedione, as a representative β-diketone, exists as an equilibrium mixture of its keto and enol tautomers. The enol form is notably stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable tools for distinguishing between and quantifying the relative abundance of these tautomers.[3] This guide provides a comparative analysis of the spectroscopic signatures of the keto and enol forms of this compound, supported by generalized experimental data for β-diketones.
Quantitative Spectroscopic Data Summary
The equilibrium between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4][5] The following table summarizes the characteristic spectroscopic features for the keto and enol tautomers of this compound, based on typical values for β-diketones.
| Spectroscopic Technique | Tautomer | Characteristic Signal | Chemical Shift / Wavenumber / λmax | Notes |
| ¹H NMR | Keto | Methylene protons (-CH₂-) | δ ≈ 3.4 - 3.6 ppm | A singlet corresponding to the two protons between the carbonyl groups. |
| Enol | Vinylic proton (=CH-) | δ ≈ 5.0 - 6.0 ppm[5] | A singlet for the proton on the carbon-carbon double bond. | |
| Enol | Enolic hydroxyl proton (-OH) | δ ≈ 12 - 18 ppm[4] | A broad singlet, significantly downfield due to strong intramolecular hydrogen bonding. | |
| ¹³C NMR | Keto | Carbonyl carbon (C=O) | δ ≈ 200 - 205 ppm | |
| Keto | Methylene carbon (-CH₂-) | δ ≈ 50 - 60 ppm | ||
| Enol | Carbonyl carbon (C=O) | δ ≈ 190 - 195 ppm | Shifted upfield compared to the keto form due to conjugation. | |
| Enol | Vinylic carbon (=C-) | δ ≈ 95 - 105 ppm | ||
| IR Spectroscopy | Keto | C=O stretch | 1700 - 1730 cm⁻¹[6] | A strong absorption band characteristic of a non-conjugated ketone. |
| Enol | C=O stretch (conjugated) | 1600 - 1650 cm⁻¹[4] | Broad and strong, shifted to lower frequency due to conjugation and hydrogen bonding. | |
| Enol | C=C stretch | 1540 - 1590 cm⁻¹[4] | ||
| Enol | O-H stretch | 2500 - 3200 cm⁻¹ | Very broad and often weak due to strong intramolecular hydrogen bonding. | |
| UV-Vis Spectroscopy | Keto | n → π* transition | λmax ≈ 270 - 290 nm | Weak absorption. |
| Enol | π → π* transition | λmax ≈ 300 - 330 nm | Strong absorption due to the conjugated π-system. |
Visualizing Tautomerism and Experimental Workflow
The following diagrams illustrate the chemical equilibrium and the general workflow for its spectroscopic analysis.
Caption: Keto-enol equilibrium of this compound.
Caption: Experimental workflow for spectroscopic comparison.
Detailed Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound tautomerism.
Protocol for NMR Spectroscopy Analysis
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in an NMR tube. The choice of solvent can influence the position of the keto-enol equilibrium.[5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum. Ensure the spectral width is sufficient to include the downfield enolic hydroxyl proton (e.g., -2 to 18 ppm).
-
Acquire a ¹³C NMR spectrum. Proton decoupling is typically used to simplify the spectrum.[3]
-
-
Data Processing and Analysis :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the keto and enol forms.
-
For quantitative analysis, integrate the area of a well-resolved keto signal (e.g., the α-methylene protons) and a well-resolved enol signal (e.g., the vinylic proton). Calculate the molar ratio of the two tautomers, remembering to account for the number of protons each signal represents.[5][7]
-
Protocol for IR Spectroscopy Analysis
-
Sample Preparation :
-
Neat Liquid : Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to create a thin film.[3]
-
Solution : Prepare a 5-10% (w/v) solution of the sample in a suitable solvent (e.g., chloroform or carbon tetrachloride) that has minimal absorption in the region of interest (4000-600 cm⁻¹).
-
-
Instrument Setup :
-
Ensure the spectrometer is purged to minimize atmospheric CO₂ and H₂O interference.
-
Perform a background scan using the pure solvent (for solution analysis) or empty salt plates (for neat liquid analysis).[3]
-
-
Data Acquisition :
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum, typically co-adding 16-32 scans to improve the signal-to-noise ratio.[3]
-
-
Data Processing and Analysis :
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for the keto (non-conjugated C=O) and enol (conjugated C=O, C=C, and broad O-H) forms as detailed in the data table.
-
Protocol for UV-Vis Spectroscopy Analysis
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Prepare a blank sample using the pure solvent.
-
-
Instrument Setup :
-
Turn on the spectrometer and allow the lamps to warm up for at least 15-20 minutes for stable output.
-
Set the desired wavelength range (e.g., 200-400 nm).
-
-
Data Acquisition :
-
Place the blank cuvette in the spectrometer and record a baseline spectrum.
-
Replace the blank with the sample cuvette and record the absorption spectrum.
-
-
Data Analysis :
-
Identify the λmax values for the observed absorption bands.
-
Assign the bands to the n → π* transition of the keto form and the π → π* transition of the more conjugated enol form. The spectra of the two forms often overlap, and deconvolution may be necessary for quantitative analysis.[4]
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 7. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
Validating the Molecular Structure of 3,5-Heptanedione: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a seemingly simple molecule like 3,5-heptanedione, a variety of analytical techniques can be employed to elucidate its atomic arrangement. This guide provides a comprehensive comparison between the definitive method of single-crystal X-ray crystallography and alternative, more routinely accessible spectroscopic methods for the structural validation of this compound.
At a Glance: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides the most detailed and unambiguous structural data, including precise bond lengths and angles, its primary limitation is the requirement of a suitable single crystal, which can be challenging to obtain. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) offer valuable structural information from samples in solution or gaseous states and are often used for routine characterization.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy | GC-MS |
| Sample State | Crystalline Solid | Solution | Solid, Liquid, Gas | Volatile Liquid/Gas |
| Information Yield | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of nuclei, connectivity, stereochemistry | Presence of functional groups | Molecular weight, fragmentation pattern |
| Data Type | Quantitative (Å, °) | Quantitative (ppm, Hz) & Qualitative | Qualitative (cm⁻¹) | Quantitative (m/z) & Qualitative |
| Key Advantage | Unambiguous 3D structure determination | Detailed information on molecular connectivity in solution | Rapid functional group identification | High sensitivity and separation of mixtures |
| Key Limitation | Requires a high-quality single crystal | Can be complex to interpret for large molecules | Indirect structural information | Destructive technique, limited to volatile compounds |
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can generate a detailed electron density map and, from that, a model of the atomic arrangement with high precision.
Table 1: Representative Crystallographic Data for a β-Diketone Ligand
| Parameter | Bond/Angle | Typical Value (Å or °) |
| Bond Lengths | C-C (in chelate ring) | ~1.40 Å |
| C-O | ~1.27 Å | |
| C-C (exocyclic) | ~1.53 Å | |
| Bond Angles | O-C-C (in chelate ring) | ~125° |
| C-C-C (in chelate ring) | ~120° |
Note: These values are derived from the crystal structure of a metal complex of a this compound analogue and serve as a reference.
Experimental Workflow for X-ray Crystallography
Caption: A streamlined workflow for determining a molecule's crystal structure.
Alternative Methods for Structural Validation
When single crystals are unavailable, a combination of spectroscopic techniques can provide a wealth of information to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR spectra are particularly informative.
Table 2: Expected NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~1.0 | Triplet | -CH₃ |
| ~2.5 | Quartet | -CH₂- | |
| ~5.5 | Singlet | -CH₂- (keto form) | |
| ~15-16 | Singlet (broad) | enolic -OH | |
| ¹³C | ~10 | -CH₃ | |
| ~35 | -CH₂- | ||
| ~90 | =CH- (enol form) | ||
| ~200 | C=O (keto form) |
Note: this compound exists in a keto-enol tautomerism, which is reflected in its NMR spectra. The exact chemical shifts can vary depending on the solvent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad | O-H stretch (enol form) |
| ~2970 | Medium-Strong | C-H stretch (sp³) |
| ~1730 | Strong | C=O stretch (keto form) |
| ~1620 | Strong | C=O and C=C stretch (enol form) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique can confirm the molecular weight of this compound and provide information about its fragmentation pattern, which can be used to deduce its structure. The molecular ion peak ([M]⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 128.17.
Experimental Protocols
X-ray Crystallography
-
Crystal Growth: A purified sample of the compound is dissolved in a suitable solvent. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common methods to induce the formation of single crystals.
-
Crystal Selection and Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using computational methods and then refined to best fit the experimental data.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the desired experiments (e.g., ¹H, ¹³C, COSY, HSQC) are run.
-
Data Processing and Analysis: The acquired data is Fourier transformed and processed. The resulting spectra are then analyzed to determine chemical shifts, coupling constants, and through-bond correlations to elucidate the molecular structure.
IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are correlated with the vibrational frequencies of specific functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane, hexane).
-
Injection: A small volume of the sample solution is injected into the gas chromatograph.
-
Separation and Detection: The sample is vaporized and carried by an inert gas through a chromatographic column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are detected.
-
Data Analysis: The resulting chromatogram shows the retention time of each component, and the mass spectrum provides information on the molecular weight and fragmentation of each component.
Conclusion
While single-crystal X-ray crystallography provides the most definitive structural information for this compound, its application is contingent on obtaining suitable crystals. In the absence of a crystal structure, a combination of spectroscopic techniques, particularly NMR, IR, and GC-MS, offers a powerful and accessible alternative for comprehensive structural validation. The data from these methods, when used in concert, can provide a high degree of confidence in the assigned structure of this compound for researchers and professionals in drug development and chemical sciences.
A Comparative Guide to the Catalytic Performance of 3,5-Heptanedione and Other Ligands
In the realm of catalysis, the choice of ligand is paramount to steering the efficiency, selectivity, and overall outcome of a chemical transformation. Among the diverse array of ligands available, β-diketonates represent a significant class, valued for their ability to form stable complexes with a wide range of metal centers. This guide provides a comparative analysis of the performance of 3,5-heptanedione in catalysis, with a particular focus on how its structural attributes measure up against other commonly employed ligands, such as acetylacetone (acac). This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on ligand selection for their catalytic systems.
Introduction to β-Diketones in Catalysis
β-Diketones are organic compounds characterized by two ketone groups separated by a single methylene group. Upon deprotonation, they form bidentate ligands that coordinate to a metal center through the two oxygen atoms, creating a stable six-membered chelate ring. This chelation enhances the stability of the resulting metal complex. The electronic and steric properties of the β-diketonate ligand can be readily tuned by modifying the substituents at the α- and γ-positions, thereby influencing the catalytic activity of the metal center. These ligands have found application in a variety of catalytic reactions, including cross-coupling reactions, polymerizations, and asymmetric synthesis.
Structural Comparison: this compound vs. Acetylacetone
The primary difference between this compound and the archetypal β-diketonate ligand, acetylacetone, lies in the nature of the alkyl substituents on the carbonyl groups.
-
Acetylacetone (acac): Features methyl groups (-CH₃) as its terminal substituents.
-
This compound: Possesses ethyl groups (-CH₂CH₃) as its terminal substituents.
This seemingly minor variation can have a significant impact on the ligand's steric and electronic properties. The ethyl groups in this compound are bulkier and more electron-donating compared to the methyl groups of acetylacetone. These differences can translate into distinct catalytic behaviors.
Impact on Catalytic Performance
The increased steric bulk of the ethyl groups in this compound can influence the coordination environment around the metal center. This may affect substrate approach and product dissociation, potentially leading to differences in reaction rates and selectivities. The greater electron-donating nature of the ethyl groups can also modulate the electron density at the metal center, which in turn can influence its reactivity in key catalytic steps such as oxidative addition and reductive elimination.
While direct, comprehensive comparative studies are limited, the principles of ligand effects in catalysis allow for informed postulations on the performance of this compound relative to other ligands. For instance, in palladium-catalyzed cross-coupling reactions, the electronic properties of the ligand are crucial for facilitating the catalytic cycle.
Quantitative Performance Comparison
To illustrate the potential differences in performance, the following table summarizes hypothetical data for a generic palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This data is representative of typical outcomes and is intended for comparative purposes.
| Ligand | Catalyst System | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Enantiomeric Excess (ee %) (for asymmetric reactions) |
| This compound | Pd(OAc)₂ / Ligand | 12 | 85 | 850 | N/A |
| Acetylacetone | Pd(OAc)₂ / Ligand | 10 | 92 | 920 | N/A |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | 8 | 95 | 950 | N/A |
| BINAP | [Pd(allyl)Cl]₂ / Ligand | 16 | 90 | 900 | 95 |
Note: This table is a generalized representation. Actual performance is highly dependent on the specific reaction, substrates, and conditions.
Experimental Protocols
Below is a generalized experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with β-diketonate ligands like this compound.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Catalyst Pre-formation (optional): In a nitrogen-filled glovebox, a Schlenk flask is charged with a palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and the desired β-diketonate ligand (e.g., this compound, 2 mol%). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the flask containing the catalyst, the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are added.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred under a nitrogen atmosphere. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing Catalytic Processes
The following diagrams, generated using the DOT language, illustrate a general catalytic cycle for a cross-coupling reaction and a typical experimental workflow.
A Comparative Guide to the Analytical Validation of 3,5-Heptanedione Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 3,5-Heptanedione is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the quantification of this compound, supported by representative experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of various compounds.[1][2] A typical analytical validation of an HPLC method for this compound would be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, which outline key validation parameters.[3][4][5][6]
Experimental Protocol: HPLC Method
A reversed-phase HPLC method is commonly employed for the analysis of moderately polar compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[7]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm (based on the UV absorbance of the dicarbonyl group).
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
Data Presentation: HPLC Validation Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for this compound quantification.
| Validation Parameter | Acceptance Criteria | Typical Result |
| **Linearity (R²) ** | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank/placebo | Confirmed |
Alternative Quantification Methods
While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound, each with its own set of advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is well-suited for the analysis of volatile compounds like ketones. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-WAX, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split injection).
-
Standard Preparation: Standards are prepared in a suitable solvent like methanol or ethyl acetate.
UV-Vis Spectrophotometry with Derivatization
For laboratories without access to chromatographic instrumentation, UV-Vis spectrophotometry offers a simpler and more cost-effective approach. Since this compound's intrinsic UV absorbance is relatively weak and non-specific, a derivatization step is necessary to enhance sensitivity and selectivity. A common derivatizing agent for carbonyl compounds is 2,4-dinitrophenylhydrazine (DNPH), which forms a colored hydrazone derivative.[1][8][9]
-
Derivatization: A known volume of the sample containing this compound is reacted with an acidic solution of 2,4-dinitrophenylhydrazine. The reaction is typically carried out in a warm water bath to ensure complete derivatization.
-
Extraction: The resulting 2,4-dinitrophenylhydrazone derivative is extracted into an organic solvent such as chloroform or ethyl acetate.
-
Measurement: The absorbance of the extracted solution is measured at the wavelength of maximum absorbance (λmax) for the derivative, which is typically in the range of 360-380 nm.
-
Quantification: A calibration curve is constructed using standards of this compound that have undergone the same derivatization and extraction procedure.
Comparison of Analytical Methods
The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample matrix, and available instrumentation.
| Feature | HPLC-UV | GC-FID | UV-Vis with Derivatization |
| Selectivity | High | High | Moderate to Low |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Sample Preparation | Minimal | Minimal | Moderate (derivatization required) |
| Typical Run Time | 5-15 minutes | 10-20 minutes | < 5 minutes (after sample prep) |
| Primary Application | Routine QC, stability studies | Trace analysis, impurity profiling | Screening, basic quantification |
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams outline the analytical validation workflow and the logical relationship between the compared methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. sjpas.com [sjpas.com]
- 9. unitedchem.com [unitedchem.com]
Navigating the Maze of Assay Interference: A Guide for Researchers
A comprehensive review of common interferences in biochemical and immunoassays, with a special note on the current understanding of 3,5-Heptanedione's cross-reactivity.
The Question of this compound Cross-Reactivity
A thorough review of scientific literature reveals a notable absence of studies detailing cross-reactivity or interference caused by this compound in common biochemical or immunoassays. This compound, a diketone, does not appear to be a recognized Pan-Assay Interference Compound (PAIN) or a frequent subject of interference studies. While some reactive molecules, such as those with unsaturated ketone moieties, are known to cause false signals through covalent modification of proteins, this compound is a saturated diketone and is not typically found in biological matrices. Therefore, its potential for direct, significant cross-reactivity in standard assays appears to be low and is not a documented concern in the available scientific literature.
While direct data on this compound is lacking, understanding the well-documented sources of assay interference is crucial for robust experimental design and data interpretation. This guide will now focus on these common interferents.
Common Sources of Assay Interference: A Comparative Overview
Assay interference can be broadly categorized into several classes, each with distinct mechanisms and mitigation strategies. The following table summarizes the most prevalent types of interference.
| Interference Type | Mechanism of Action | Assays Primarily Affected | Mitigation Strategies |
| Cross-Reactivity | An antibody or other detection molecule binds to a substance other than the intended analyte due to structural similarity.[1] | Immunoassays (ELISA, RIA, Western Blot) | Use of highly specific monoclonal antibodies, antibody validation with structurally related molecules, sample purification. |
| Heterophile Antibodies | Endogenous human antibodies that can bind to the animal antibodies used in immunoassays, creating a false positive signal. | Sandwich Immunoassays | Addition of blocking agents (e.g., non-specific animal IgG), use of antibody fragments (Fab, F(ab')2), heat treatment of samples. |
| Human Anti-Animal Antibodies (HAAA) | High-affinity antibodies developed in response to exposure to animal antigens, which can interfere with therapeutic antibody assays. | Immunoassays for therapeutic drug monitoring | Similar to heterophile antibodies; use of specialized blocking reagents. |
| Matrix Effects | Components of the sample matrix (e.g., lipids, proteins, salts) non-specifically inhibit or enhance the assay signal. | All assay types | Sample dilution, matrix matching of standards and samples, use of internal standards, sample clean-up procedures (e.g., protein precipitation, solid-phase extraction). |
| Chemical Interference | A substance in the sample directly reacts with an assay component (e.g., enzyme, substrate, detection molecule).[2] | Enzymatic assays, colorimetric assays | Sample purification, use of alternative detection methods, identification and removal of the interfering substance. |
| Pan-Assay Interference Compounds (PAINS) | Compounds that show activity in multiple assays through non-specific mechanisms like aggregation, redox cycling, or chemical reactivity.[3] | High-throughput screening (HTS) assays | Computational filtering of libraries for known PAINS substructures, performing counter-screens and orthogonal assays to confirm hits.[3] |
Experimental Protocols for Identifying and Mitigating Interference
1. Spike and Recovery Analysis
-
Objective: To assess for matrix effects.
-
Protocol:
-
A known amount of the analyte is "spiked" into the sample matrix and a standard diluent.
-
The concentration of the analyte is measured in both the spiked sample and the spiked diluent.
-
The percent recovery is calculated as: (% Recovery) = (Measured concentration in spiked sample / Measured concentration in spiked diluent) * 100.
-
A recovery significantly different from 100% (typically outside of 80-120%) indicates the presence of a matrix effect.
-
2. Serial Dilution Linearity
-
Objective: To detect interference from heterophile antibodies or other matrix effects.
-
Protocol:
-
A sample with a high concentration of the analyte is serially diluted with the assay buffer.
-
The concentration of the analyte in each dilution is measured.
-
The measured concentrations are corrected for the dilution factor.
-
A lack of linear relationship between the corrected concentration and the dilution factor suggests interference.
-
3. Use of Blocking Agents
-
Objective: To mitigate interference from heterophile antibodies.
-
Protocol:
-
The assay is performed with and without the addition of a commercial heterophile antibody blocking reagent to the sample.
-
A significant change in the measured analyte concentration in the presence of the blocking agent confirms heterophile antibody interference.
-
Visualizing Assay Interference Pathways
The following diagrams illustrate the mechanisms of common assay interferences.
Caption: Mechanism of cross-reactivity in a sandwich immunoassay.
Caption: Heterophile antibody interference leading to a false positive.
Conclusion
While this compound is not a documented source of significant cross-reactivity in assays, a thorough understanding of common interference mechanisms is indispensable for any researcher. By employing appropriate validation experiments and mitigation strategies, the integrity of assay data can be ensured, leading to more reliable and reproducible scientific findings. The protocols and comparative data presented in this guide offer a framework for identifying and addressing potential sources of error in your experimental workflows.
References
A Comparative Analysis of the Volatility of 3,5-Heptanedione and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the volatility of 3,5-Heptanedione and its derivatives. Understanding the volatility of these compounds is crucial for a range of applications, including their use as ligands for metal catalysts, precursors in chemical vapor deposition (CVD), and in the synthesis of various organic molecules.[1] This document presents quantitative data, outlines experimental protocols for volatility determination, and illustrates the synthetic pathway of these valuable compounds.
Data Presentation: Quantitative Comparison of Volatility
The following table summarizes the key physical properties related to the volatility of this compound and its highly substituted derivative, 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg @ 25°C) | Enthalpy of Vaporization (kJ/mol) |
| This compound | C₇H₁₂O₂ | 128.17 | 175-177 °C/754 mmHg[2][3] | 0.8 ± 0.3[4] | 44.67 (Joback Calculated)[5] |
| 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD) | C₁₁H₂₀O₂ | 184.28[1] | 72–73°C @ 6 mmHg[1][6][7][8][9] | 0.45 (estimated)[1], 0.287 (estimated)[10], 0.00138[11] | 59.54[12] |
| 2,4,6-Trimethyl-3,5-heptanedione | C₁₀H₁₈O₂ | 170.25[13] | Not available | Not available | Not available |
Observations:
-
Effect of Alkylation: The substitution of hydrogens with methyl groups, as seen in the comparison between this compound and TMHD, significantly impacts volatility. While a direct comparison of boiling points at the same pressure is not available, the lower boiling point of TMHD at reduced pressure suggests it is more volatile than the parent compound. This is further supported by some of the estimated vapor pressure values for TMHD being lower than that of this compound, which seems counterintuitive. However, it's important to note the variability in the reported vapor pressure for TMHD, with some being estimations. The higher enthalpy of vaporization for TMHD indicates that more energy is required to transition it to the gaseous phase, which would suggest lower volatility. This highlights the complexity of predicting volatility based on structure alone and the importance of consistent experimental data.
-
Effect of Fluorination: The introduction of fluorine atoms into the β-diketone structure generally leads to an increase in volatility.[14][15] This is attributed to the high electronegativity of fluorine, which can lead to a disruption of intermolecular forces in the crystal lattice of the compound, thereby weakening the forces that hold the molecules together in the liquid or solid state.[15] For instance, fluorinated β-diketonates are often used as volatile precursors for metal organic chemical vapor deposition (MOCVD).[3]
Experimental Protocols for Volatility Determination
Several experimental methods are employed to determine the volatility of organic compounds. The choice of method often depends on the substance's properties and the required accuracy.
Vapor Pressure Measurement
a) Static Method: This direct method involves placing the sample in a container, allowing it to reach equilibrium with its vapor, and then directly measuring the pressure exerted by the vapor. This can be done using various pressure sensors.
b) Reid Vapor Pressure (RVP) Method: A standardized test (ASTM D323) primarily used for gasoline and other petroleum products. A chilled sample is placed in a specific apparatus, heated to 37.8 °C (100 °F), and the resulting pressure is measured.
c) Knudsen Effusion Method: This technique is suitable for substances with low vapor pressures. The rate of effusion of the substance's vapor through a small orifice into a vacuum is measured, and from this, the vapor pressure can be calculated.[16]
Thermogravimetric Analysis (TGA)
TGA is a powerful technique for assessing the thermal stability and volatility of materials.[4]
-
Principle: A sample is heated at a controlled rate in a controlled atmosphere, and its mass is continuously monitored. The temperature at which mass loss occurs provides information about the substance's volatility and decomposition profile.
-
Procedure:
-
A small, accurately weighed sample is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated according to a predefined temperature program (e.g., a linear ramp) under a specific atmosphere (e.g., nitrogen or air).
-
The mass of the sample is recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, which is related to the substance's volatility.
-
Enthalpy of Vaporization Determination
The enthalpy of vaporization (ΔHvap) can be determined from vapor pressure data using the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures and plotting the natural logarithm of vapor pressure (ln P) against the inverse of the absolute temperature (1/T), a straight line is obtained. The slope of this line is equal to -ΔHvap/R, where R is the ideal gas constant.
Synthesis of this compound and its Derivatives
The most common method for synthesizing β-diketones like this compound and its derivatives is the Claisen condensation .[17][18][19][20] This reaction involves the base-catalyzed condensation of an ester with a ketone.[17][21]
Below is a Graphviz diagram illustrating the general workflow for the synthesis of a β-diketone via a mixed Claisen condensation.
Caption: General workflow for the synthesis of a β-diketone.
Experimental Procedure Outline (based on Claisen Condensation): [22]
-
Reactant Preparation: A suitable ketone and ester are chosen as starting materials. For the synthesis of this compound, this would be 3-pentanone and an ester of propanoic acid, such as ethyl propionate.
-
Base-catalyzed Condensation: The ketone is treated with a strong base (e.g., sodium ethoxide, sodium hydride) in an anhydrous solvent to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester.
-
Elimination: The subsequent elimination of an alkoxide group from the tetrahedral intermediate yields the β-diketone.
-
Workup: The reaction mixture is typically neutralized with an acid to protonate the resulting enolate of the β-diketone, followed by extraction and purification of the final product.
By carefully selecting the starting ketone and ester, a variety of substituted this compound derivatives can be synthesized.
References
- 1. 2,2,6,6-Tetramethyl-3,5-heptanedione [intersurfchem.net]
- 2. 2,2,6,6-Tetramethylheptane-3,5-dione | High-Purity Reagent [benchchem.com]
- 3. Volatile lanthanide complexes with fluorinated heptadentate ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT04198K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2,2,6,6-Tetramethyl-3,5-heptanedione | 1118-71-4 [chemicalbook.com]
- 7. 2,2,6,6-Tetramethyl-3,5-heptanedione | TMHD | C11H20O2 - Ereztech [ereztech.com]
- 8. chemicalpoint.eu [chemicalpoint.eu]
- 9. 2,2,6,6-Tetramethyl-3,5-heptanedione, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. 2,2,6,6-tetramethyl-3,5-heptane dione, 1118-71-4 [thegoodscentscompany.com]
- 11. Cas 1118-71-4,2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONE | lookchem [lookchem.com]
- 12. This compound, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 13. This compound, 2,4,6-trimethyl- | C10H18O2 | CID 551331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Fluoride volatility - Wikipedia [en.wikipedia.org]
- 15. int-jecse.net [int-jecse.net]
- 16. Europium, tris(2,2,6,6-tetramethyl-3,5-heptanedionato)- [webbook.nist.gov]
- 17. fiveable.me [fiveable.me]
- 18. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Claisen condensation - Wikipedia [en.wikipedia.org]
- 20. Claisen Condensation [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. CN102351673A - Preparation technique of this compound - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3,5-Heptanedione: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 3,5-Heptanedione, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
This compound is a flammable liquid and requires careful handling and disposal to mitigate risks.[1][2] The following information details the necessary precautions and procedures for its safe management from use to final disposal.
Key Safety and Handling Information
Before handling this compound, it is imperative to be familiar with its specific hazards. This compound is classified as a flammable liquid and vapor.[1][2] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][2] Smoking is strictly prohibited in areas where this chemical is handled or stored.[1][2]
Proper personal protective equipment (PPE) is mandatory. This includes wearing protective gloves, clothing, and eye/face protection.[1][3] Ensure adequate ventilation, such as using a chemical fume hood, to avoid inhalation of vapors.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value |
| CAS Number | 7424-54-6 |
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 177 °C |
| Flash Point | 57 °C |
| Specific Gravity | 0.95 (20/20) |
| Purity (GC) | min. 97.0 % |
Experimental Protocols
Spill Response Protocol:
In the event of a spill, immediate action is necessary to prevent the spread of the flammable liquid and minimize exposure.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[3][4]
-
Ventilate the Area: Ensure the area is well-ventilated to disperse vapors.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spilled liquid.[3][4]
-
Collect Waste: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[3][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.
Disposal Workflow
The proper disposal of this compound and its contaminated waste is crucial. The following diagram outlines the step-by-step logical workflow for its disposal.
References
Personal protective equipment for handling 3,5-Heptanedione
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3,5-Heptanedione in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Key Safety Information
A summary of critical safety data for this compound is provided in the table below.
| Property | Value | Citation(s) |
| CAS Number | 7424-54-6 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Clear, slightly yellow liquid | [5] |
| Boiling Point | 175-177 °C | |
| Flash Point | 57.2 °C (135.0 °F) - closed cup | |
| Signal Word | Warning | [1][4] |
| Hazard Statements | H226: Flammable liquid and vapor | [1][4] |
| Storage Temperature | Room temperature, recommended cool and dark place (<15°C) | [4] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.
| Equipment | Specification | Citation(s) |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [2][6] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, tested according to EN 374. Check for leaks and impermeability before use. | [1][7] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat is recommended. | [2][7] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with a multi-purpose combination respirator cartridge (US) should be used. | [7][8] |
Operational Plan: Handling this compound
-
Verify Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[7]
-
Inspect PPE: Check that all necessary PPE is available and in good condition.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Remove Ignition Sources: Keep away from heat, sparks, open flames, and other hot surfaces.[1][2]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][2]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Dispensing: When transferring the liquid, use only non-sparking tools and explosion-proof equipment.[1][2]
-
Container Management: Keep the container tightly closed when not in use.[1][2][4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Storage: After use, store the container in a cool, well-ventilated place, away from direct sunlight.[1][4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Segregate Waste: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a separate, clearly labeled, and approved waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent the release of vapors.
-
Follow Regulations: Dispose of the contents and container in accordance with local, state, and federal regulations.[7]
-
Approved Facility: The waste should be sent to an approved waste disposal plant, such as an industrial combustion plant.[2][4]
-
Avoid Drains: Do not empty into drains or release into the environment.[1]
Emergency Spill Response Workflow
The following diagram outlines the procedural flow for responding to a this compound spill.
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 7424-54-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. 2,2,6,6-Tetramethyl-3,5-heptanedione [intersurfchem.net]
- 8. This compound | CAS#:7424-54-6 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
